1,4-Phenylenebismaleimide
Descripción
Propiedades
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUPVDVFXZDTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30352-38-6 | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(methylenedi-4,1-phenylene)bis-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=30352-38-6 | |
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DSSTOX Substance ID |
DTXSID8044381 | |
| Record name | Bismaleimide | |
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Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |
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CAS No. |
13676-54-5 | |
| Record name | Bismaleimidodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bismaleimide | |
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| Record name | 13676-54-5 | |
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| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |
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| Record name | Bismaleimide | |
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| Record name | 1,1'-(methylenedi-p-phenylene)bismaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.771 | |
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| Record name | N,N'-BISMALEIMIDO-4,4'-DIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
1,4-Phenylenebismaleimide chemical structure and properties
An In-depth Technical Guide on 1,4-Phenylenebismaleimide
Introduction
This compound (p-PBM) is a homobifunctional crosslinking reagent widely utilized in polymer chemistry, materials science, and bioconjugation. Its structure features a rigid phenylene core flanked by two reactive maleimide groups.[1][2] The maleimide moieties are highly reactive towards sulfhydryl groups, making p-PBM an effective tool for crosslinking proteins via cysteine residues.[3][4] Furthermore, its thermal stability and ability to undergo various polymerization reactions make it a valuable monomer for the synthesis of high-performance polyimides used in the aerospace and electronics industries.[1][2][5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, key reactions, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound consists of a central benzene ring to which two maleimide groups are attached at the para positions (1 and 4). The maleimide rings contain reactive carbon-carbon double bonds that are susceptible to nucleophilic attack.
Caption: Core components of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione[6] |
| Synonyms | N,N'-1,4-Phenylenedimaleimide, 1,4-Bismaleimidobenzene, p-Phenylene dimaleimide[1][6] |
| CAS Number | 3278-31-7[3][6] |
| Molecular Formula | C₁₄H₈N₂O₄[4][6] |
| Molecular Weight | 268.22 g/mol [6] |
| SMILES | C1=CC(=CC=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O[1][6] |
| InChI | InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-1-2-10(4-3-9)16-13(19)7-8-14(16)20/h1-8H[6] |
| InChIKey | AQGZJQNZNONGKY-UHFFFAOYSA-N[6] |
Physicochemical and Spectral Properties
This compound is typically a solid at room temperature with limited solubility in water but better solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3]
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow solid/powder[1][2] |
| Melting Point | >300 °C[3] |
| Solubility | DMSO, Methanol (Very Slightly)[3] |
| pKa (Predicted) | -1.81 ± 0.20[3] |
Table 3: Spectral Data Summary
| Technique | Description |
| ¹H NMR | Aromatic proton signals typically appear as a multiplet, while olefinic protons of the maleimide ring also produce characteristic signals.[7] |
| ¹³C NMR | Spectra show distinct peaks for the carbonyl carbons and the sp² hybridized carbons of the aromatic and maleimide rings.[6] |
| FTIR | Key peaks include those for C=O stretching (imide), C=C stretching (alkene), and C-N stretching.[6] |
| UV-VIS | UV-Visible spectral data is available.[6] |
Synthesis and Experimental Protocols
The synthesis of this compound is generally achieved through a two-step process involving the reaction of a diamine with maleic anhydride, followed by a cyclodehydration step.[2]
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of bismaleimides.[2][8]
-
Step 1: Formation of the Bismaleamic Acid Intermediate
-
Dissolve 1 mole of p-phenylenediamine in a suitable polar aprotic solvent (e.g., acetone, DMF) in a reaction flask equipped with a stirrer.
-
Slowly add 2 moles of crushed maleic anhydride to the solution in portions while stirring. Maintain the temperature, for instance, at 40°C.[8]
-
Continue stirring the heterogeneous mixture for 1-2 hours to allow for the complete formation of the N,N'-(1,4-phenylene)bis(maleamic acid) intermediate.
-
-
Step 2: Cyclodehydration
-
To the reaction mixture, add a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate or triethylamine.[8]
-
Heat the mixture (e.g., to 60°C) and maintain for several hours (e.g., 4 hours) to facilitate the ring-closing cyclodehydration.[8]
-
After cooling the reaction mixture, precipitate the product by adding a non-solvent like water.
-
Isolate the solid product by filtration, wash thoroughly with water to remove impurities, and dry in a vacuum oven.[8]
-
Key Reactions and Methodologies
The reactivity of this compound is dominated by the electrophilic double bonds of the maleimide rings. These groups readily participate in Michael additions, Diels-Alder cycloadditions, and free-radical polymerizations.[9]
Thiol-Maleimide Michael Addition (Bioconjugation)
This is the most prominent reaction for bioconjugation, where the maleimide acts as a Michael acceptor for a thiol nucleophile, such as the side chain of a cysteine residue in a protein. This reaction is highly specific and efficient under physiological conditions.
Caption: Workflow for protein crosslinking via Michael addition.
Experimental Protocol: Protein Crosslinking
-
Protein Preparation: Dissolve the protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate buffer, pH 7.2) free of thiol-containing reagents.
-
Crosslinker Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Conjugation Reaction: Add the crosslinker solution to the protein solution at a desired molar excess.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine.
-
Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
Diels-Alder Reaction
The maleimide group can act as a dienophile in a [4+2] Diels-Alder cycloaddition with a conjugated diene, such as a furan derivative. This reaction is thermally reversible, allowing for the creation of self-healing and reprocessable thermoset polymers.[10][11] The forward reaction (crosslinking) occurs at moderate temperatures, while the reverse reaction (retro-Diels-Alder or de-crosslinking) is induced at higher temperatures.[10][11]
Caption: Reversible Diels-Alder reaction for thermosets.
Applications
-
Bioconjugation and Drug Development: As a homobifunctional crosslinker, it is used to link proteins to other molecules, study protein-protein interactions, and prepare antibody-drug conjugates (ADCs).[6][12] Its short, rigid phenylene spacer provides defined spatial separation between conjugated molecules.
-
Polymer Chemistry: It serves as a monomer or curing agent for bismaleimide (BMI) resins.[5] These high-performance thermosets are known for their exceptional thermal stability, mechanical strength, and resistance to chemicals, finding use in composites for the aerospace, automotive, and electronics industries.[1][2]
-
Rubber Industry: It can be used as a vulcanizing agent to improve the heat resistance and durability of rubber products.[13][14]
Safety and Handling
This compound is classified as harmful if swallowed.[6]
-
Hazard Statements: H302 (Harmful if swallowed)[6]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).[6]
-
Personal Protective Equipment (PPE): It is recommended to handle this chemical with appropriate PPE, including gloves, safety goggles, and a dust mask.[2]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[2][3]
References
- 1. CAS 3278-31-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N,N'-1,4-PHENYLENEDIMALEIMIDE | 3278-31-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. This compound | C14H8N2O4 | CID 76765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 8. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 9. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-Linking of Polypropylene via the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. N,N'-1,3-Phenylene bismaleimide | 3006-93-7 [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 1,4-Phenylenebismaleimide from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-phenylenebismaleimide, a homobifunctional crosslinking agent. The synthesis is a two-step process commencing with the reaction of p-phenylenediamine and maleic anhydride to form an intermediate, followed by cyclodehydration to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.
Overview of the Synthesis
The synthesis of this compound is typically achieved in a two-step reaction. The first step involves the nucleophilic addition of p-phenylenediamine to two equivalents of maleic anhydride to form the intermediate N,N'-(1,4-phenylene)bis(maleamic acid). The second step is the cyclodehydration of this intermediate, usually facilitated by a chemical dehydrating agent like acetic anhydride and a catalyst, to yield the final product, this compound.
Chemical Reaction Pathway
The overall reaction can be visualized as a two-step process:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of bismaleimides, adapted for the preparation of the 1,4-phenylene isomer.
Step 1: Synthesis of N,N'-(1,4-phenylene)bis(maleamic acid)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-phenylenediamine in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Separately, dissolve two molar equivalents of maleic anhydride in the same solvent.
-
Slowly add the maleic anhydride solution to the p-phenylenediamine solution with constant stirring at a controlled temperature, typically between 0 and 25°C, to manage the exothermic reaction.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for a period of 2 to 4 hours.
-
The resulting precipitate of N,N'-(1,4-phenylene)bis(maleamic acid) is then collected by vacuum filtration.
-
Wash the collected solid with cold solvent to remove any unreacted starting materials.
-
The intermediate can be dried under vacuum and used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a flask containing the dried N,N'-(1,4-phenylene)bis(maleamic acid), add acetic anhydride (as the dehydrating agent) and a catalytic amount of sodium acetate.
-
Heat the mixture with stirring to a temperature between 60 and 80°C.
-
Maintain this temperature for 2 to 4 hours to ensure complete cyclodehydration. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove acetic acid and any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or acetic acid, to obtain the pure this compound.
-
Dry the purified product in a vacuum oven.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants, intermediate, and final product.
| Table 1: Properties of Reactants | ||
| Compound | Maleic Anhydride | p-Phenylenediamine |
| Molecular Formula | C₄H₂O₃ | C₆H₈N₂ |
| Molar Mass ( g/mol ) | 98.06 | 108.14 |
| Appearance | White crystalline solid | White to purple solid |
| Melting Point (°C) | 52-55 | 145-147 |
| Boiling Point (°C) | 202 | 267 |
| Table 2: Properties of Intermediate and Final Product | |
| Compound | N,N'-(1,4-phenylene)bis(maleamic acid) |
| Molecular Formula | C₁₄H₁₂N₂O₆ |
| Molar Mass ( g/mol ) | 304.26 |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | Decomposes |
| Theoretical Yield | Varies depending on conditions |
| Table 3: Spectroscopic Data for this compound | |
| Technique | Characteristic Peaks |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.20 (s, 4H, Ar-H), ~7.05 (s, 4H, CH=CH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C=O), ~135 (CH=CH), ~132 (Ar-C), ~126 (Ar-C) |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch, imide), ~1390 (C-N stretch), ~830 (p-disubstituted benzene) |
Note: Spectroscopic data are approximate and may vary based on the solvent and instrument used.
Safety and Handling
-
Maleic anhydride is corrosive and can cause severe skin and eye irritation. It is also a respiratory irritant.
-
p-Phenylenediamine is toxic and a known skin sensitizer.
-
Acetic anhydride is corrosive and has a strong, irritating odor.
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more specific details and variations of these methods.
A Technical Guide to 1,4-Phenylenebismaleimide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,4-Phenylenebismaleimide, a homobifunctional cross-linking reagent and a key monomer in the synthesis of high-performance thermosetting polymers. This document details its chemical identity, physicochemical properties, and significant applications in polymer chemistry and bioconjugation, with a particular focus on its emerging role in the development of antibody-drug conjugates (ADCs). Detailed experimental protocols for its synthesis, the preparation of bismaleimide-based polymers, and its use in protein cross-linking are provided. Furthermore, this guide includes quantitative data on the thermal and mechanical properties of related bismaleimide polymers and illustrative diagrams of key chemical processes and applications.
Chemical Identification
-
IUPAC Name: 1-[4-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione[1]
-
Synonyms: N,N'-(1,4-Phenylene)dimaleimide, p-Phenylene dimaleimide[2][3]
-
Molecular Weight: 268.23 g/mol [2]
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 203-204 °C | [6] |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. | [5] |
Applications in Polymer Science
This compound is a crucial monomer in the production of polyimides and bismaleimide (BMI) resins. These materials are known for their exceptional thermal stability, mechanical strength, and resistance to chemical degradation, making them suitable for applications in the aerospace, electronics, and automotive industries as high-temperature adhesives, composites, and coatings.[5]
Thermal and Mechanical Properties of Bismaleimide-Based Polymers
The following table summarizes the thermal and mechanical properties of various bismaleimide polymers. While not all data pertains directly to polymers synthesized solely from this compound, it provides a representative overview of the performance characteristics of this class of materials.
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| BMI-NH₂ (BMI-0) | - | >450 | ~80 | ~3.0 | [7] |
| BMI-NH₂ (BMI-ODA) | - | >450 | ~100 | ~3.2 | [7] |
| BMI-NH₂ (BMI-FDA) | - | >450 | ~110 | ~3.5 | [7] |
| BMI-NH₂ (BMI-MT) | - | >450 | ~120 | ~3.8 | [7] |
| Azobenzene Polymer P-1a | - | 363-373 | 31-63 | 1.17-2.20 | [1] |
| Azobenzene Polymer P-2 | - | 298 | 31-63 | 1.17-2.20 | [1] |
Applications in Bioconjugation and Drug Development
The maleimide moieties in this compound are highly reactive towards sulfhydryl groups (thiols) found in cysteine residues of proteins. This specific reactivity makes it a valuable homobifunctional cross-linking agent for studying protein-protein interactions and for the development of antibody-drug conjugates (ADCs).
In the context of ADCs, bismaleimide-based linkers can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The use of dual-maleimide linkers allows for the re-bridging of interchain disulfide bonds in antibodies, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).
Experimental Protocols
Synthesis of N,N'-m-Phenylenebismaleimide (A Representative Protocol)
This protocol describes the synthesis of the meta-isomer, which follows a similar principle to the para-isomer (this compound).
Materials:
-
m-Phenylenediamine
-
Maleic anhydride
-
Acetone
-
Acetic anhydride
-
Triethylamine
-
Magnesium acetate tetrahydrate
-
Water
Procedure:
-
In a glass flask equipped with a thermometer, mechanical stirrer, and condenser, dissolve 1 part of m-phenylenediamine in 13 parts of acetone.
-
Over a 15-minute period, add 1.92 parts of crushed maleic anhydride to the solution.
-
Stir the heterogeneous reaction mixture at 40°C for 1 hour.
-
Add 2.44 parts of acetic anhydride, 0.32 parts of triethylamine, and 0.04 parts of magnesium acetate tetrahydrate all at once.
-
Heat the reaction mixture to 60°C and maintain for 4 hours.
-
Cool the reaction mixture and add 20 parts of water to precipitate the product.
-
Isolate the precipitated product by vacuum filtration.
-
Wash the filter cake with water.
-
Dry the product for 24 hours at 60-70°C in a vacuum oven.[6]
Protein Cross-Linking with a Homobifunctional Cross-linker
This is a general protocol that can be adapted for this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.5)
-
This compound
-
DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mM).
-
To the protein solution (0.25 to 1 mg/mL), add the cross-linker stock solution to a final concentration of 2 mM.
-
Incubate the reaction mixture for 2 hours on ice.
-
To stop the reaction, add the quenching solution to a final concentration of 20 mM.
-
Incubate for an additional 15 minutes.
-
The cross-linked protein complexes can then be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[2]
Visualizations
Caption: Synthesis of this compound.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. fgsc.net [fgsc.net]
- 3. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1,4-Bismaleimidobenzene for Researchers and Drug Development Professionals
An Introduction to a Versatile Homobifunctional Crosslinker
1,4-Bismaleimidobenzene, also known as N,N'-(1,4-Phenylene)dimaleimide, is a homobifunctional crosslinking agent widely utilized in bioconjugation, polymer chemistry, and materials science. Its rigid phenyl core and two reactive maleimide groups at the para positions make it a valuable tool for creating stable covalent linkages between molecules, particularly those containing sulfhydryl groups. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and logical workflows for its use in research and drug development.
Core Properties and Specifications
1,4-Bismaleimidobenzene is a solid compound with the chemical formula C₁₄H₈N₂O₄ and a molecular weight of 268.22 g/mol .[1][2] The maleimide groups are highly reactive towards sulfhydryl groups (thiols), forming stable thioether bonds. This specificity makes it an ideal reagent for crosslinking proteins through cysteine residues.
| Property | Value | Reference |
| Synonyms | N,N'-(1,4-Phenylene)dimaleimide, 1,4-Phenylene-bis-maleimide, p-Phenylene dimaleimide | [3][4] |
| CAS Number | 3278-31-7 | [3] |
| Molecular Formula | C₁₄H₈N₂O₄ | [1][2][3][4] |
| Molecular Weight | 268.22 g/mol | [1][2] |
| Appearance | White to light yellow solid | [5] |
| Reactivity | Highly reactive towards sulfhydryl (thiol) groups | [3] |
Key Applications in Research and Drug Development
The primary application of 1,4-bismaleimidobenzene in the biomedical field is as a crosslinking agent to study protein-protein interactions, stabilize protein structures, and construct antibody-drug conjugates (ADCs). The defined and rigid spacer arm of the phenylene group provides a fixed distance constraint, which can be valuable for structural biology studies.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 1,4-bismaleimidobenzene and its application in protein bioconjugation.
Synthesis of N,N'-(1,4-Phenylene)dimaleimide
A common method for the synthesis of N,N'-phenylenebismaleimides involves a two-step process starting from the corresponding phenylenediamine and maleic anhydride.
Materials:
-
m-Phenylenediamine (or p-phenylenediamine for the 1,4-isomer)
-
Maleic anhydride
-
Acetone
-
Acetic anhydride
-
Triethylamine
-
Magnesium acetate tetrahydrate (catalyst)
Procedure:
-
Dissolve m-phenylenediamine in acetone in a glass flask equipped with a stirrer, thermometer, and condenser.
-
Gradually add crushed maleic anhydride to the solution over a period of 15 minutes.
-
Stir the resulting heterogeneous mixture at 40°C for 1 hour.
-
Add acetic anhydride, triethylamine, and a catalytic amount of magnesium acetate tetrahydrate to the reaction mixture.
-
Increase the temperature to 60°C and maintain for 4 hours.
-
After cooling the reaction mixture, add water to precipitate the product.
-
Isolate the precipitate by vacuum filtration.
-
Wash the filter cake with water and dry it in a vacuum oven at 60-70°C for 24 hours to obtain N,N'-m-phenylenedimaleimide.[6] A similar procedure can be adapted for the 1,4-isomer using p-phenylenediamine.
Protein-Protein Crosslinking using 1,4-Bismaleimidobenzene
This protocol outlines the general steps for crosslinking two proteins containing accessible sulfhydryl groups.
Materials:
-
Protein 1 (with accessible sulfhydryl groups)
-
Protein 2 (with accessible sulfhydryl groups)
-
1,4-Bismaleimidobenzene
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[1][3][4]
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., a thiol-containing compound like DTT or β-mercaptoethanol)
-
Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced to expose thiols.[3][4]
Procedure:
-
Protein Preparation:
-
Dissolve the proteins to be crosslinked in a degassed buffer at a concentration of 1-10 mg/mL.[1][4]
-
If necessary, reduce any disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[3][4] If DTT is used, it must be removed before adding the crosslinker, for example, by dialysis.[3]
-
-
Crosslinker Preparation:
-
Prepare a stock solution of 1,4-bismaleimidobenzene in anhydrous DMSO or DMF at a concentration of 10 mM.[3]
-
-
Crosslinking Reaction:
-
Add the 1,4-bismaleimidobenzene stock solution to the protein mixture. A typical starting molar ratio of crosslinker to total protein is 10:1 to 20:1, but this should be optimized for each specific system.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Quenching the Reaction:
-
Add a quenching reagent to consume any unreacted maleimide groups.
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE to visualize the formation of crosslinked protein complexes.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Synthesis workflow for 1,4-bismaleimidobenzene.
Caption: General workflow for protein bioconjugation.
Caption: Thiol-maleimide conjugation reaction.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. biotium.com [biotium.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fgsc.net [fgsc.net]
- 6. Site-Specific Cross-Linking of Galectin-1 Homodimers via Poly(ethylene glycol) Bismaleimide - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to bismaleimide (BMI) resin chemistry
An In-depth Technical Guide to Bismaleimide (BMI) Resin Chemistry Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Bismaleimide (BMI) Resins
Bismaleimide (BMI) resins are a class of high-performance thermosetting polyimides renowned for their exceptional thermal stability, excellent mechanical properties at elevated temperatures, and good chemical resistance.[1][2] These resins are critical materials in industries where performance under extreme conditions is paramount, such as aerospace, electronics, and automotive manufacturing.[3][4]
The fundamental structure of a BMI monomer consists of two maleimide functional groups connected by an aromatic or aliphatic backbone.[5] This backbone can be tailored to achieve specific properties.[5] Upon heating, the terminal maleimide groups undergo addition polymerization reactions to form a highly cross-linked, three-dimensional network.[5][6] A significant advantage of this curing process is that it does not produce volatile byproducts, which minimizes the formation of voids in the final composite material.[5][6]
Key characteristics of cured BMI resins include:
-
High Thermal Stability: They exhibit high glass transition temperatures (Tg), typically ranging from 230°C to 380°C, and decomposition temperatures often exceeding 400°C.[1][7]
-
Excellent Mechanical Strength: BMI composites deliver high strength, rigidity, and dimensional stability, even at high temperatures.[2][3]
-
Good Electrical Insulation: They possess low dielectric constants and low dielectric loss, making them suitable for high-frequency electronic applications like printed circuit boards (PCBs).[1][8][9]
-
Chemical and Flame Resistance: The highly aromatic and cross-linked structure provides inherent resistance to a wide range of chemicals and makes them naturally flame-retardant.[2][3]
Despite these advantages, unmodified BMI resins are known for their inherent brittleness, which has led to the development of numerous toughening strategies.[9][10]
Synthesis of BMI Monomers
The synthesis of BMI monomers is a relatively straightforward process, most commonly achieved through a two-step reaction involving a diamine and maleic anhydride.[5]
The general synthetic pathway is as follows:
-
Amidation: A diamine is reacted with two equivalents of maleic anhydride in a polar aprotic solvent (like acetone or DMF) to form a bismaleamic acid intermediate.[5][11]
-
Cyclodehydration (Imidization): The bismaleamic acid is then chemically or thermally cyclized to form the bismaleimide. A common method for chemical cyclization involves using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate.[5][12]
This synthetic versatility allows for the incorporation of various aromatic or aliphatic diamines, enabling the creation of BMI monomers with a wide range of properties.[5]
Curing Chemistry of BMI Resins
The curing of BMI resins involves addition reactions across the carbon-carbon double bonds of the maleimide rings.[6] This process can occur through several mechanisms, which can be used alone or in combination to tailor the final network structure and properties.
Homopolymerization
When heated to high temperatures (typically above 180°C), BMI monomers can undergo free-radical homopolymerization.[5] This reaction leads to the formation of a highly cross-linked and rigid, but often brittle, polymer network. The high cross-link density is responsible for the excellent thermal stability of the cured resin.[9]
Copolymerization and Chain Extension
To mitigate the brittleness of homopolymerized BMI resins, various comonomers are often introduced. These comonomers react with the maleimide groups to create a tougher, more flexible network by extending the polymer chains between cross-links.
-
Michael Addition: This is a common chain extension reaction where a nucleophile, such as a primary or secondary amine, adds across the maleimide double bond.[6][13] Reacting a BMI monomer with a sub-stoichiometric amount of a diamine (like 4,4'-diaminodiphenylmethane, MDA) results in a linear, chain-extended prepolymer.[13] This prepolymer remains thermally curable through the remaining unreacted maleimide groups. This approach significantly improves toughness.[9][14]
-
Ene and Diels-Alder Reactions: Allyl-containing compounds, such as O,O'-diallyl bisphenol A (DABA), are highly effective toughening agents.[15][16] The copolymerization with BMI is complex, involving an "Ene" addition reaction at lower temperatures to form linear chains, followed by a "Diels-Alder" cycloaddition at higher temperatures, which contributes to cross-linking.[6][15] This dual-reaction pathway creates a tough and thermally stable network.
-
Other Reactions: The versatile maleimide group can also participate in cycloaddition and free-radical copolymerization with various other vinyl and allyl monomers.[6][17]
Properties of Cured BMI Resins
The final properties of a cured BMI resin are highly dependent on its specific chemical composition and cure cycle. Formulations are often complex blends of BMI monomers, reactive comonomers, and other additives designed to optimize performance.
Thermal Properties
BMI resins are defined by their ability to perform at high temperatures. Their thermal properties are typically evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[18][19]
| Property | Typical Value Range | Notes | Source |
| Glass Transition Temp. (Tg) | 220 - 380 °C | Tg can be tailored by the backbone structure and cross-link density. | [1][7] |
| Decomposition Temp. (Td, 5%) | > 400 °C | Indicates excellent thermal stability in inert atmospheres. | [1][20] |
| Cure Temperature | 180 - 250 °C | Often requires a higher temperature post-cure to complete the reaction and maximize Tg. | [1] |
Mechanical Properties
Unmodified BMI resins are stiff and strong but brittle. Toughening strategies significantly improve their damage tolerance, which is critical for structural applications.[21]
| Property | Typical Value Range (Neat Resin) | Notes | Source |
| Flexural Strength | 100 - 190 MPa | Can be increased by over 200% with modification. | [9][14] |
| Flexural Modulus | 3.5 - 5.2 GPa | Provides high rigidity. | [9] |
| Fracture Toughness (KIc) | 0.4 - 0.6 MPa·m1/2 | Low for unmodified resins; can be increased to >1.0 MPa·m1/2 with tougheners. | [5] |
| Tensile Strength (CF Composite) | 443 MPa (quasi-isotropic) | Property of a composite laminate, not just the resin. | [22] |
Electrical Properties
The low polarity of the BMI backbone and low moisture absorption contribute to stable and desirable electrical properties, making them ideal for electronic substrates and packaging.[9][23]
| Property | Typical Value Range (@ 1-10 GHz) | Notes | Source |
| Dielectric Constant (Dk) | 2.7 - 3.2 | Low Dk is crucial for high-speed signal transmission. | [5][8][9] |
| Dielectric Loss (Df) | 0.003 - 0.01 | Low Df minimizes signal energy dissipation as heat. | [5][8] |
| Volume Resistivity | > 1015 Ω·m | Indicates excellent insulation capability. | [1][9] |
| Breakdown Strength | ~38 kV/mm | High resistance to electrical breakdown. | [14][24] |
Key Applications
The unique combination of thermal, mechanical, and electrical properties makes BMI resins indispensable in several high-tech fields.
-
Aerospace: Used in carbon fiber reinforced composites for primary and secondary aircraft structures, engine components, nacelles, and missiles, where high-temperature performance and low weight are critical.[2][4][10]
-
Electronics: Employed in the fabrication of high-performance printed circuit boards (PCBs) for servers and telecommunications, as well as in electronic packaging materials that require thermal stability and low dielectric properties for high-frequency applications.[1][4][8]
-
Automotive and Industrial: Utilized for under-the-hood components, high-performance adhesives, and industrial tooling that demand durability under extreme thermal and chemical conditions.[1][2]
Experimental Protocols
Protocol: Synthesis of 4,4'-Bismaleimidodiphenylmethane (BDM)
This protocol describes a common laboratory-scale synthesis of BDM, a foundational BMI monomer.
Materials:
-
4,4'-Diaminodiphenylmethane (MDA)
-
Maleic Anhydride
-
Acetone (anhydrous)
-
Acetic Anhydride
-
Sodium Acetate (fused)
-
Triethylamine (optional catalyst)
-
Deionized Water
Procedure:
-
Amidation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 0.1 mol of MDA in anhydrous acetone.
-
Cool the solution in an ice bath. Slowly add 0.2 mol of maleic anhydride in several portions while stirring vigorously. Maintain the temperature below 25°C.
-
After the addition is complete, continue stirring the mixture for 2-3 hours at room temperature. The bismaleamic acid intermediate will precipitate as a pale yellow solid.
-
Imidization: To the stirred suspension, add a catalytic amount of fused sodium acetate (~0.02 mol) and 0.5 mol of acetic anhydride.
-
Heat the mixture to reflux (~60°C) and maintain for 2 hours under a nitrogen atmosphere. The solution should become homogeneous as the bismaleimide forms.[12]
-
Isolation: Cool the reaction mixture to room temperature. Pour the solution slowly into a large volume of vigorously stirred ice water to precipitate the crude BDM product.
-
Purification: Filter the yellow precipitate and wash it thoroughly with deionized water, followed by a wash with a dilute sodium bicarbonate solution to remove unreacted acids, and finally with water again until the filtrate is neutral.
-
Dry the purified BDM product in a vacuum oven at 80°C overnight. The final product should be a yellow powder.
Protocol: Curing and Thermal Characterization of a BMI Resin
This protocol outlines a general procedure for curing a BMI formulation and analyzing its thermal properties.
Materials:
-
BMI monomer (e.g., BDM)
-
Comonomer/Toughener (e.g., DABA)
-
Aluminum weighing pans for DSC/TGA
Procedure:
-
Formulation: Prepare the resin mixture by melt blending the BMI monomer and comonomer at a specific molar ratio (e.g., 2:1 BDM:DABA).[16] Blending should be done at a temperature above the melting point of the components (e.g., 120-140°C) until a homogeneous, clear liquid is obtained.
-
Curing:
-
Pour the molten resin into a pre-heated mold.
-
Place the mold in a programmable oven for curing. A typical cure cycle involves several stages: an initial hold at a lower temperature (e.g., 180°C for 1-2 hours), followed by a ramp to a higher temperature (e.g., 210°C for 2 hours).[1]
-
Post-cure: To achieve maximum cross-linking and thermal stability, a post-cure at a higher temperature (e.g., 240-260°C for 4-6 hours) is often required.[16]
-
Allow the cured plaque to cool slowly to room temperature to minimize residual thermal stress.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (5-10 mg) of the uncured resin in a sealed aluminum pan.
-
Run a dynamic scan (e.g., from 25°C to 350°C at 10°C/min) to observe the curing exotherm and determine the onset and peak cure temperatures.[18]
-
Prepare a sample of the cured resin. Run a similar scan to determine the glass transition temperature (Tg).
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the cured resin in a TGA pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a rate of 10°C/min.
-
Analyze the resulting curve to determine the onset of decomposition (Td) and the char yield at high temperatures.[25]
-
-
References
- 1. anrvrar.in [anrvrar.in]
- 2. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
- 3. What Is BMI Resin? A Complete Guide to Bismaleimide Resins [jotaintl.com]
- 4. What are the applications of Bismaleimide resin in the aerospace? [yangchentech.com]
- 5. scispace.com [scispace.com]
- 6. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. Optimized dielectric performance in bismaleimide–triazine resin via a dual-modification strategy for high-frequency electronic packaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. orientjchem.org [orientjchem.org]
- 13. scilit.com [scilit.com]
- 14. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. dl.asminternational.org [dl.asminternational.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tainstruments.com [tainstruments.com]
- 19. Thermal analysis of bismaleimide matrix resins (Conference) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. cpsm.kpi.ua [cpsm.kpi.ua]
- 22. pure.psu.edu [pure.psu.edu]
- 23. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 24. researchgate.net [researchgate.net]
- 25. open.metu.edu.tr [open.metu.edu.tr]
In-Depth Technical Guide: Thermal Stability and Decomposition of 1,4-Phenylenebismaleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 1,4-Phenylenebismaleimide (1,4-PDM), a key crosslinking agent and monomer used in the synthesis of high-performance thermosetting polymers. Understanding the thermal stability and decomposition behavior of 1,4-PDM is critical for its application in materials science and for ensuring the safety and efficacy of its derivatives in various fields, including drug development where polymer-drug conjugates are utilized.
Core Concepts: Thermal Analysis of this compound
The thermal stability of this compound is primarily evaluated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the decomposition temperatures, the kinetics of decomposition, and the amount of residual char.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine melting points, glass transition temperatures, and the heat of fusion, as well as to study curing (crosslinking) and decomposition reactions.
Quantitative Thermal Analysis Data
| Parameter | Value | Reference Compound |
| Melting Point (mp) | >300 °C (lit.) | This compound |
| Twt10% (Temperature at 10% weight loss) | 394 °C | N-phenyl maleimide/Styrene/Maleic Anhydride Terpolymer[1] |
| Twt20% (Temperature at 20% weight loss) | 409 °C | N-phenyl maleimide/Styrene/Maleic Anhydride Terpolymer[1] |
| Twt50% (Temperature at 50% weight loss) | 431 °C | N-phenyl maleimide/Styrene/Maleic Anhydride Terpolymer[1] |
| Tmax (Temperature of maximum decomposition rate) | 434 °C | N-phenyl maleimide/Styrene/Maleic Anhydride Terpolymer[1] |
Note: The TGA data presented is for a terpolymer containing N-phenyl maleimide and is intended to be illustrative of the thermal stability of maleimide-containing polymers. The actual decomposition temperatures of pure this compound may vary.
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and accurate data. The following protocols are based on standard practices for the thermal analysis of polymers and related materials.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Place a small amount of the this compound powder (typically 5-10 mg) into a clean, tared TGA sample pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying thermo-oxidative stability, a controlled flow of air or oxygen would be used.
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset of decomposition, temperatures at various percentages of weight loss (e.g., 5%, 10%, 50%), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a DSC sample pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to observe the melting endotherm and any curing exotherms. This step also serves to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization exotherms.
-
Second Heating Scan: Reheat the sample at the same controlled rate to observe the glass transition temperature (Tg) and melting behavior of the recrystallized material.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Determine the melting point (peak of the endotherm), heat of fusion (area under the melting peak), and glass transition temperature (midpoint of the step change in the baseline).
Logical Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Logical workflow for the thermal analysis of this compound.
Signaling Pathways and Decomposition Mechanisms
The thermal decomposition of bismaleimides is a complex process involving the cleavage of the imide rings and the degradation of the aromatic backbone. In an inert atmosphere, the primary decomposition pathway is pyrolysis, leading to the formation of various gaseous products and a stable carbonaceous char. In an oxidative environment, the decomposition is more rapid and exothermic due to combustion reactions.
The high thermal stability of this compound can be attributed to the rigidity of the phenylene and maleimide rings. The crosslinked network formed upon curing of bismaleimide resins further enhances this stability, making them suitable for high-temperature applications.
The following diagram illustrates a simplified conceptual pathway of thermal decomposition.
Caption: Conceptual pathways for the thermal decomposition of this compound.
References
An In-depth Technical Guide to the Solubility of 1,4-Phenylenebismaleimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Phenylenebismaleimide (1,4-PBM), a key monomer in the synthesis of high-performance polymers. Understanding its solubility is critical for various applications, including polymer synthesis, processing, and material characterization. This document compiles available qualitative solubility information, details a standardized experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, representing the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For this compound, a relatively rigid and polar molecule, its solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions).
Qualitative Solubility of this compound and Related Bismaleimides
Table 1: Qualitative Solubility of Bismaleimide-Related Polymers in Common Organic Solvents
| Solvent Category | Solvent Name | Qualitative Solubility of Related Polymers |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Good |
| N,N-Dimethylformamide (DMF) | Good | |
| Dimethyl sulfoxide (DMSO) | Good | |
| N,N-Dimethylacetamide (DMAc) | Good | |
| Polar Protic | Water | Negligible |
| Ethanol | Poor to negligible | |
| Methanol | Poor to negligible | |
| Nonpolar/Weakly Polar | Toluene | Poor to negligible |
| Hexane | Insoluble | |
| Chloroform | Poor |
Note: This table is based on the reported solubility of polymers derived from bismaleimide monomers and serves as a predictive guide for the solubility of this compound. Actual quantitative solubility may vary and should be determined experimentally.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the widely accepted isothermal saturation method, followed by gravimetric analysis. This method is robust and can be adapted for various organic solvents.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm or smaller)
-
Syringes
-
Pre-weighed glass vials for drying
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 50 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The melting point of 1,4-PBM is high, but a moderate temperature (e.g., 80-100 °C) under vacuum is recommended.
-
Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 4 hours) show a difference of less than 0.0005 g.
-
The final weight of the vial with the dried solid will give the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Mass of the solvent: Subtract the mass of the dried 1,4-PBM from the initial mass of the filtered solution.
-
Solubility (g/L): Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried 1,4-PBM in g / Volume of solvent in L)
-
Solubility (mol/L): Convert the solubility from g/L to mol/L using the molecular weight of this compound (268.22 g/mol ).
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation and gravimetric method.
Navigating the Safe Handling of 1,4-Phenylenebismaleimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 1,4-Phenylenebismaleimide (CAS No. 3278-31-7). The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. This document summarizes key toxicological data, outlines emergency procedures, and provides detailed experimental protocols based on internationally recognized guidelines.
Chemical Identification and Physical Properties
This compound, also known as N,N'-(1,4-phenylene)dimaleimide, is a yellow crystalline powder.[1] It is widely used in the manufacturing of thermally stable polymers and as a crosslinking agent in various industrial applications.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈N₂O₄ | [2][3] |
| Molecular Weight | 268.22 g/mol | |
| CAS Number | 3278-31-7 | [2][3] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | >300 °C | [4] |
Hazard Identification and Classification
GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed[5][6] |
Note: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] There is no specific data available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound.
Toxicological Data Summary
Quantitative toxicological data for this compound is limited. The primary toxicological concern identified is acute oral toxicity. For its isomer, 1,3-Phenylenebismaleimide (CAS 3006-93-7), a rat oral LD50 of 1370 mg/kg has been reported.[8] However, no specific LD50 value for the 1,4-isomer is consistently available in the reviewed literature.
| Endpoint | Species | Route | Value | Classification |
| Acute Oral Toxicity | Not Specified | Oral | No specific LD50 available | Category 4: Harmful if swallowed[6] |
| Skin Irritation | Not Specified | Dermal | May cause skin irritation[1][7] | Not Classified |
| Eye Irritation | Not Specified | Ocular | May cause eye irritation[1][7] | Not Classified |
| Skin Sensitization | Not Specified | Dermal | Data not available | Not Classified |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is crucial to minimize exposure risk. The following workflow outlines the recommended procedures for working with this compound.
References
- 1. CAS 3278-31-7: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. N,N'-1,4-Phenylenedimaleimide , >98.0%(T)(HPLC) , 3278-31-7 - CookeChem [cookechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C14H8N2O4 | CID 76765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols for 1,4-Phenylenebismaleimide as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Phenylenebismaleimide (1,4-PBM) is a homobifunctional crosslinking agent featuring two reactive maleimide groups connected by a rigid phenylene bridge.[1] This symmetric and electron-deficient structure makes it a highly efficient crosslinker for polymers containing nucleophilic functional groups, primarily thiols and primary amines. The resulting crosslinked materials exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in materials science and bioconjugation.[1]
The crosslinking reaction proceeds via a Michael addition mechanism, where the nucleophile attacks the carbon-carbon double bond of the maleimide ring, forming a stable covalent thioether or amine linkage.[2] This "click" chemistry reaction is highly specific, particularly for thiols, and can be performed under mild conditions, which is advantageous for biological applications.[1][2]
These application notes provide a comprehensive overview of the use of 1,4-PBM as a crosslinking agent, including its reaction mechanisms, quantitative data on the properties of resulting materials, detailed experimental protocols, and potential applications in drug delivery.
Reaction Mechanisms
The primary mechanism for crosslinking with 1,4-PBM is the Michael addition reaction. The high reactivity of the maleimide group is due to the two electron-withdrawing carbonyl groups, which make the double bond highly susceptible to nucleophilic attack.[2]
Thiol-Maleimide Michael Addition
The reaction between a maleimide and a thiol group is a highly efficient and chemoselective "click" reaction, forming a stable thioether bond.[2] This reaction is approximately 1,000 times faster with thiols than with amines at a neutral pH.[2] The optimal pH range for this reaction is between 6.5 and 7.5.[2] Below this range, the thiol group is less nucleophilic, and above this range, the maleimide ring becomes susceptible to hydrolysis.[2]
References
Application Notes and Protocols for 1,4-Phenylenebismaleimide in Aerospace Composites
Audience: Researchers, scientists, and materials development professionals.
Introduction
Bismaleimide (BMI) resins represent a critical class of high-performance thermosetting polymers utilized extensively in the aerospace industry.[1] Among these, 1,4-Phenylenebismaleimide (1,4-PBM) and its structural isomers serve as key monomers for formulating resin matrices in advanced composite materials. These composites are sought after for applications demanding exceptional thermal and oxidative stability, superior mechanical properties at elevated temperatures, fire resistance, and low moisture absorption, surpassing the performance of conventional epoxy-based systems.[2][3] BMI resins are particularly vital for components in aero-engines, hot-air ducts, and structural elements on military and commercial aircraft that experience continuous use temperatures exceeding 130°C.[4][5]
The curing mechanism of BMIs proceeds through a thermally induced addition polymerization, which avoids the generation of volatile byproducts, resulting in void-free, highly crosslinked polymer networks.[3][6] However, this high crosslink density often leads to inherent brittleness.[1][7] Consequently, significant research has focused on modifying BMI resins to enhance their toughness without compromising their desirable high-temperature characteristics. Common strategies include copolymerization with reactive diluents or chain extension via Michael addition reactions with nucleophiles like aromatic diamines.[6][8]
These application notes provide an overview of the use of phenylenebismaleimide-based resins in aerospace composites, along with detailed protocols for synthesis, composite fabrication, and material characterization.
Key Applications in Aerospace
Composites made from BMI resins are employed in various critical aerospace components where they offer significant weight savings over traditional metal alloys like titanium, coupled with superior performance in extreme environments.[9]
-
Structural Components: Used in primary and secondary aircraft structures such as wings, fuselages, and tail assemblies where a combination of high strength, stiffness, and low weight is paramount.[4][10] The use of BMI composites can lead to a 30-50% reduction in structural mass compared to aluminum panels.[11]
-
High-Temperature Engine Components: Their ability to withstand temperatures exceeding 300°C makes them suitable for manufacturing parts in and around turbine engines, such as nacelles, combustion chambers, and nozzles.[4][12]
-
Thermal Protection Systems: BMI's low thermal expansion coefficient and high-temperature resistance are leveraged in thermal shielding layers and insulation tiles to protect aerospace vehicles from extreme heat during high-speed flight.[4][13]
-
Radomes and Electronic Enclosures: The excellent dielectric properties and thermal stability of BMI resins make them suitable for fabricating radomes and other electronic packaging materials that must be transparent to radar signals while enduring harsh operational conditions.[14]
Data on Material Properties
The properties of BMI resins and their composites can be tailored through formulation with different co-monomers, toughening agents, and reinforcing fibers. The following tables summarize representative quantitative data from various studies on modified BMI systems.
Table 1: Thermal Properties of Modified Bismaleimide Resins
| Resin System | Curing Temperature (°C) | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) | Char Yield at 800°C (%) |
| Neat BMI Resin (unmodified) | ~250-350 | > 400 | ~470 | - |
| Vinyl Stilbazole / H795 BMI (1:4 wt ratio) | 197 | 380 | > 400 | 43 |
| BDM/DABPA/BMIX Resin System | - | 274 | 409 | - |
| Perylene-Dicyandiamide (P-DCD) Modified BMI | - | 284 | > 520 | - |
| Alkynyl-Terminated Modifier Blended BMI | 230 | > 380 | 443 | 46.7 |
Note: Data is compiled from multiple sources and specific BMI monomers may vary.[3][7][15][16][17]
Table 2: Mechanical Properties of Modified Bismaleimide Resins and Composites
| Resin/Composite System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) | Reference |
| Pure BMI (unmodified) | 83.9 | - | - | [18] |
| Michael Addition Modified BMI (with ODA) | 189.9 (126% increase) | - | - | [18] |
| SiC / Modified BMI Composite (27.5 vol% resin) | 109.5 | - | - | [7] |
| Perylene-Dicyandiamide (P-DCD) Modified BMI | 87.1% increase | 44.6% increase | 135.8% increase | [16] |
| Alkynyl-Terminated Modifier (DPEDPE) Blended BMI | - | 4.1 | 19.6 (65% increase) | [17] |
| 0.6 wt% Graphene/COFs Hybrid in BMI | - | - | - | Friction coefficient reduced by 60%[19][20] |
Diagrams: Workflows and Chemical Pathways
The following diagrams illustrate key processes related to the synthesis and application of phenylenebismaleimide resins.
Caption: Synthesis pathway for N,N'-m-phenylenebismaleimide.
Caption: Workflow for fabricating a BMI-based aerospace composite.
References
- 1. fhclxb.buaa.edu.cn [fhclxb.buaa.edu.cn]
- 2. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 3. US4618652A - Process for curing bismaleimide resins - Google Patents [patents.google.com]
- 4. What are the applications of Bismaleimide resin in the aerospace? [yangchentech.com]
- 5. icas.org [icas.org]
- 6. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of the curing behavior of bismaleimide resins | Semantic Scholar [semanticscholar.org]
- 9. You are being redirected... [toraytac.com]
- 10. spglobal.com [spglobal.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. dsiac.dtic.mil [dsiac.dtic.mil]
- 13. The Significance of High Temperature Composites in Airborne Systems [mentissciences.com]
- 14. Optimization of Thermal Conductivity of Bismaleimide/h-BN Composite Materials Based on Molecular Structure Design [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Preparation and Tribological Properties of Bismaleimide Matrix Composites Reinforced with Covalent Organic Framework Coated Graphene Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Tribological Properties of Bismaleimide Matrix Composites Reinforced with Covalent Organic Framework Coated Graphene Nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 1,4-Phenylenebismaleimide in High-Performance Polymer Synthesis
Introduction
1,4-Phenylenebismaleimide (1,4-PBM) is a thermosetting monomer renowned for its role in the synthesis of high-performance polyimides. These polymers are critical in industries requiring materials that can withstand extreme conditions, such as aerospace, electronics, and automotive manufacturing.[1] The defining features of polymers derived from 1,4-PBM are their exceptional thermal stability, high mechanical strength, low dielectric constant, and excellent chemical resistance.[1][2]
The structure of 1,4-PBM, characterized by a rigid phenyl ring linking two reactive maleimide groups, is the foundation of these properties. The phenyl ring imparts rigidity and thermal stability, while the maleimide groups serve as reactive sites for polymerization and crosslinking. This unique combination allows for the creation of densely crosslinked, three-dimensional polymer networks that are infusible and insoluble in most organic solvents after curing.[3]
The primary polymerization routes involving 1,4-PBM include:
-
Thermal Homopolymerization: Curing at high temperatures leads to a highly crosslinked, brittle network.[3]
-
Michael Addition Polymerization: Chain extension with nucleophiles like diamines or dithiols produces more flexible, tougher polymers known as polyaspartimides.[2][3]
-
Diels-Alder "Click" Reaction: Reaction with dienes can form thermo-reversible crosslinks, opening avenues for self-healing and reprocessable materials.[4]
These versatile reaction pathways allow for the precise tailoring of polymer properties to meet the demands of specific high-performance applications.
Key Polymer Properties and Data
Polymers synthesized using 1,4-PBM and related aromatic bismaleimides exhibit superior thermal and mechanical properties. The data presented below are representative of this class of high-performance polymers.
Table 1: Thermal Properties of Aromatic Bismaleimide-Based Polymers
| Property | Typical Value Range | Significance |
| Glass Transition Temperature (Tg) | > 250 °C (can exceed 400 °C) | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is crucial for maintaining mechanical integrity at elevated temperatures.[1] |
| Decomposition Temperature (Td) | 400 - 500 °C (in N₂) | Represents the onset of thermal degradation. High Td values confirm exceptional thermal stability.[5] |
| Curing Temperature | 250 - 350 °C | The temperature range required to initiate the crosslinking (curing) of the maleimide groups.[3] |
Table 2: Mechanical Properties of Aromatic Bismaleimide-Based Polymers
| Property | Typical Value Range | Significance |
| Tensile Strength | 80 - 150 MPa | Measures the maximum stress a material can withstand while being stretched before breaking. High values are indicative of a strong, durable material.[6] |
| Tensile Modulus | 3 - 6 GPa | Represents the material's stiffness. Aromatic polyimides are known for their high rigidity.[1][6] |
| Elongation at Break | 2 - 10% | Indicates the material's ductility. Pure bismaleimide resins are typically brittle (low elongation), but this can be improved through copolymerization, such as Michael addition reactions.[3] |
Visualized Synthesis and Polymerization Workflows
Monomer Synthesis
The synthesis of this compound is typically a two-step process starting from 1,4-phenylenediamine and maleic anhydride.
Caption: Synthesis workflow for this compound (1,4-PBM).
Polymerization via Michael Addition
Michael addition is a key method for creating linear or lightly crosslinked polymers with improved toughness compared to thermally cured homopolymers.
Caption: Experimental workflow for Michael addition polymerization.
Structure-Property Relationship
The molecular structure of 1,4-PBM directly influences the macroscopic properties of the resulting polymers.
Caption: Relationship between 1,4-PBM structure and polymer properties.
Experimental Protocols
Protocol 1: Synthesis of N,N'-(1,4-phenylene)bismaleimide (1,4-PBM)
This protocol describes the two-step synthesis of 1,4-PBM.
Materials:
-
1,4-Phenylenediamine
-
Maleic anhydride
-
Acetone (anhydrous)
-
Acetic anhydride
-
Sodium acetate (fused)
-
Deionized water
Procedure:
Step A: Synthesis of N,N'-(1,4-phenylene)bismaleamic acid
-
Set up a three-necked flask with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Dissolve 1,4-phenylenediamine in anhydrous acetone.
-
Gradually add maleic anhydride (2.1 molar equivalents) to the solution in portions while stirring under a nitrogen atmosphere.
-
Maintain the reaction temperature between 40-50°C and continue stirring for 2-3 hours.[7] The intermediate bismaleamic acid will precipitate as a solid.
-
Filter the solid precipitate, wash with cold acetone, and dry under vacuum.
Step B: Cyclodehydration to 1,4-PBM
-
Suspend the dried bismaleamic acid from Step A in a fresh portion of acetone.
-
Add acetic anhydride (2.5-3.0 molar equivalents relative to the initial diamine) and a catalytic amount of fused sodium acetate (approx. 0.1 molar equivalents).[8][9]
-
Heat the mixture to 60°C and stir for 4 hours to effect cyclization.[3][8]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold deionized water to precipitate the crude 1,4-PBM product.[9]
-
Filter the yellow solid, wash thoroughly with water and a dilute sodium bicarbonate solution to remove acetic acid, and then wash again with water until the filtrate is neutral.[3]
-
Dry the final product in a vacuum oven at 60-70°C to a constant weight.[9]
Protocol 2: Synthesis of a Polyaspartimide via Michael Addition
This protocol details the chain extension of 1,4-PBM with an aromatic diamine.
Materials:
-
This compound (1,4-PBM)
-
4,4'-Oxydianiline (ODA) or other suitable aromatic diamine
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Methanol
Procedure:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer and condenser, dissolve an equimolar amount of 1,4-PBM and 4,4'-oxydianiline in anhydrous DMAc to achieve a solids concentration of 15-20% (w/v).
-
Heat the solution to 100-110°C with continuous stirring.
-
Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as polymerization proceeds.
-
Monitor the reaction progress by taking small aliquots and analyzing via FT-IR for the disappearance of the N-H stretch from the diamine.
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a stirred beaker containing methanol (at least 10 times the volume of the reaction solution) to precipitate the polyaspartimide.
-
Filter the fibrous polymer precipitate and wash it several times with fresh methanol.
-
Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 3: Thermal Curing of 1,4-PBM Resin
This protocol describes the thermal homopolymerization of 1,4-PBM to form a crosslinked network.
Materials:
-
This compound (1,4-PBM) powder
-
Mold for sample preparation
-
Programmable oven or hot press
Procedure:
-
Place the 1,4-PBM powder into a suitable mold.
-
Heat the mold in an oven or hot press using a staged curing cycle. A typical cycle is:
-
Heat to a temperature just above the melting point of 1,4-PBM (approx. 300°C) and hold for 1 hour to ensure complete melting and degassing.
-
Increase the temperature to 250°C and hold for 2 hours for initial curing.[10]
-
(Optional Post-Cure) For maximum crosslinking and thermal stability, increase the temperature to 280°C and hold for an additional 1-2 hours.[3]
-
-
Slowly cool the mold down to room temperature to minimize internal stresses in the cured part.
-
Remove the fully cured, rigid polyimide sample from the mold. The resulting material should be hard, brittle, and insoluble in organic solvents.[3]
References
- 1. zeusinc.com [zeusinc.com]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. fire.tc.faa.gov [fire.tc.faa.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]
- 8. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]
- 9. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 10. Analysis of the curing behavior of bismaleimide resins | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Michael Addition Reaction of Diamines with 1,4-Phenylenebismaleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyaspartimides through the Michael addition reaction of various diamines with 1,4-phenylenebismaleimide. This reaction is a valuable tool for polymer chemists and material scientists, offering a straightforward method to create high-performance polymers with tailorable properties. The resulting polyaspartimides exhibit excellent thermal stability and solubility in common organic solvents, making them attractive for applications in drug delivery, high-performance composites, and advanced materials.[1][2][3][4]
Introduction
The Michael addition reaction is a versatile and efficient method for carbon-carbon and carbon-heteroatom bond formation. In polymer chemistry, it provides a powerful route for the synthesis of linear or cross-linked polymers under mild reaction conditions. The reaction between a nucleophilic diamine and an electrophilic bismaleimide, such as this compound, proceeds via a conjugate addition mechanism to form a polyaspartimide. The properties of the resulting polymer can be readily tuned by varying the structure of the diamine monomer, allowing for the creation of materials with a wide range of thermal, mechanical, and chemical properties.
Key Applications
Polyaspartimides synthesized via this method have shown significant promise in several advanced applications:
-
Drug Delivery: The biocompatibility and tunable biodegradability of polyaspartimides make them excellent candidates for drug delivery systems. Functional groups can be incorporated into the polymer backbone or as pendant groups to facilitate drug conjugation and controlled release.
-
High-Performance Materials: Due to their high thermal stability, with decomposition temperatures often exceeding 400°C, these polymers are suitable for use in demanding applications such as aerospace components and electronics.[2][3]
-
Thermosetting Resins: The bismaleimide chemistry allows for the formulation of thermosetting resins with excellent processability and superior mechanical properties in the cured state.
Data Presentation
The following tables summarize the thermal properties of polyaspartimides synthesized from the Michael addition of various aromatic diamines to a bismaleimide. While the bismaleimide used in these specific examples is bis(4-maleimido-3,5-dimethyl phenyl) anisyl methane, the data is illustrative of the typical thermal performance that can be expected for analogous polymers derived from this compound.
Table 1: Thermal Properties of Polyaspartimides Derived from Various Aromatic Diamines [3]
| Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| p-Phenylenediamine | 278 | 425 |
| m-Phenylenediamine | 252 | 412 |
| 4,4'-Diaminodiphenylmethane | 245 | 438 |
| 4,4'-Diaminodiphenylether | 230 | 445 |
| 4,4'-Diaminodiphenylsulfone | 265 | 476 |
| 1,3-Bis(4-aminophenoxy)benzene | 210 | 450 |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of polyaspartimides via the Michael addition reaction of a diamine with this compound.
Materials and Equipment
-
This compound (PBM)
-
Diamine (e.g., p-phenylenediamine, hexamethylenediamine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
p-Toluenesulfonic acid (catalyst)
-
Ethanol (for precipitation)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
General Synthesis Procedure
-
Reaction Setup: In a clean and dry three-necked round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The concentration of the solution should be approximately 10-20% (w/v).
-
Addition of Diamine: To the stirred solution, add the diamine (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid (approximately 0.1% by weight of the total monomers).
-
Reaction: Heat the reaction mixture to 90-95°C and maintain this temperature with continuous stirring for 24-96 hours. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the secondary amine N-H stretch in the polymer.
-
Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of a non-solvent, such as vigorously stirred ethanol, to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh ethanol to remove any unreacted monomers and catalyst, and then dry it in a vacuum oven at 60-80°C to a constant weight.
Characterization Methods
-
FTIR Spectroscopy: Confirm the structure of the synthesized polyaspartimide by identifying characteristic peaks. The spectrum should show the disappearance of the maleimide C=C bond absorption and the appearance of characteristic absorptions for the succinimide ring and the secondary amine N-H bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to further confirm the polymer structure.
-
Thermal Analysis: Determine the glass transition temperature (Tg) and decomposition temperature (Td) of the polymer using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Visualizations
Reaction Mechanism
The following diagram illustrates the Michael addition polymerization of a diamine with this compound.
Caption: Michael addition polymerization scheme.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and characterization of polyaspartimides.
Caption: Experimental workflow for synthesis.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the diamine structure and the resulting polymer properties.
References
Application Notes and Protocols for Advanced Adhesives Formulated with 1,4-Phenylenebismaleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of high-performance adhesives based on 1,4-Phenylenebismaleimide (PBM). PBM, a member of the bismaleimide (BMI) family of thermosetting polyimides, is renowned for its exceptional thermal stability, high modulus, and excellent performance in extreme environments, making it a key component in adhesives for aerospace, electronics, and other demanding applications.[1][2] However, the inherent brittleness of cured BMI resins necessitates modification to enhance toughness and adhesion for practical use.[3]
This document outlines detailed protocols for the preparation of toughened PBM-based adhesives through the incorporation of various modifiers. It also provides standardized procedures for evaluating their thermal and mechanical properties.
Introduction to this compound Adhesives
This compound is a thermosetting resin that polymerizes via an addition reaction, avoiding the release of volatile byproducts during curing. This characteristic leads to the formation of void-free, dimensionally stable bond lines. The high crosslink density of cured PBM contributes to its outstanding thermal and mechanical properties, but also to its brittleness. To counteract this, toughening agents are incorporated into the formulation. Common strategies include blending with flexible polymers such as epoxies, or incorporating thermoplastic and elastomeric modifiers. These toughening agents create a secondary phase within the BMI matrix, which can dissipate energy and inhibit crack propagation.
Materials and Equipment
Materials
-
This compound (PBM) powder
-
N,N'-4,4'-diphenylmethanebismaleimide (BMI)
-
Toughening agents:
-
Thermoplastics: Poly(ether ketone) with a cardo group (PEK-C)
-
Elastomers: Core-shell styrene-butadiene rubber, vinyl-terminated butadiene acrylonitrile (VTBN)[4]
-
-
Epoxy resins: Diglycidyl ether of bisphenol A (DGEBA)[4]
-
Curing agents/co-monomers: 4,4'-diaminodiphenylmethane (DDM), 2,2'-diallyl bisphenol A (DABPA)[4]
-
Solvents: Acetone, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Adhesion promoters (optional, e.g., silane coupling agents)
-
Substrates for bonding (e.g., aluminum, steel, carbon fiber reinforced polymer - CFRP)
-
Cleaning agents (e.g., acetone, isopropanol)
Equipment
-
High-precision analytical balance
-
Mechanical stirrer with heating mantle
-
Three-necked round-bottom flask
-
Vacuum oven
-
Hydraulic hot press
-
Universal Testing Machine (UTM) with grips for lap shear testing
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Protocol 1: Formulation of a Toughened PBM/Epoxy Hybrid Adhesive
This protocol describes the preparation of an adhesive formulation where PBM is blended with an epoxy resin and a thermoplastic toughening agent (PEK-C).
Procedure:
-
Pre-drying: Dry the PBM, BMI, and PEK-C powders in a vacuum oven at 120°C for 4 hours to remove any absorbed moisture.
-
Mixing: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of DGEBA epoxy resin and heat to 130°C. b. Slowly add the pre-dried PEK-C powder to the molten epoxy resin while stirring continuously until a homogeneous mixture is obtained. c. Reduce the temperature to 120°C and add the PBM and BMI powders. Continue stirring until all components are fully dissolved and the mixture is uniform. d. Add the diamine curing agent (e.g., DDM) and stir for another 15-20 minutes until it is completely dissolved.
-
Degassing: Place the flask in a vacuum oven at 110°C for 30 minutes to remove any entrapped air bubbles.
-
Storage: The formulated adhesive can be stored at -18°C for up to one week before use.
Protocol 2: Preparation of Adhesive Bonds for Lap Shear Testing (ASTM D1002)
This protocol details the preparation of single-lap-joint specimens for determining the shear strength of the adhesive.[5][6][7][8][9]
Procedure:
-
Substrate Preparation: a. Cut the metal or composite substrates to the dimensions specified in ASTM D1002 (typically 101.6 mm x 25.4 mm x 1.63 mm). b. Degrease the bonding surfaces by wiping with acetone followed by isopropanol. c. For metallic substrates, mechanically abrade the surface with sandpaper (e.g., 180 grit) to increase surface roughness, followed by another cleaning step.
-
Adhesive Application: a. Warm the formulated adhesive to room temperature. b. Apply a thin, uniform layer of the adhesive to the prepared surface of one substrate. The bond area should be 12.7 mm x 25.4 mm.
-
Assembly: a. Place the second substrate over the adhesive-coated area, ensuring a 12.7 mm overlap as specified in ASTM D1002.[7] b. Use a fixture to maintain proper alignment and apply minimal pressure to hold the assembly in place.
-
Curing: a. Place the assembled joint in a preheated hydraulic press or oven. b. Apply a constant pressure (typically 0.1-0.5 MPa). c. The curing cycle should be a multi-step process to ensure complete reaction and minimize residual stresses.[4] A typical cycle is:
-
Post-Curing (Optional): For enhanced thermal and mechanical properties, a post-curing step can be performed at a temperature slightly above the glass transition temperature (Tg) for 2-4 hours.[10][11]
Protocol 3: Thermal Characterization
3.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the curing characteristics and the glass transition temperature (Tg) of the adhesive.
Procedure:
-
Place 5-10 mg of the uncured adhesive in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to 350°C at a heating rate of 10°C/min under a nitrogen atmosphere. The resulting thermogram will show an exothermic peak representing the curing reaction.
-
To determine the Tg of the cured adhesive, cool the sample down and then perform a second heating scan at the same heating rate. The Tg is observed as a step change in the baseline of the thermogram.
3.3.2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition temperature of the cured adhesive.
Procedure:
-
Place 10-15 mg of the cured adhesive in a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
The TGA curve will show the weight loss of the sample as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5).
Protocol 4: Mechanical Testing - Lap Shear Strength (ASTM D1002)
This test measures the shear strength of the adhesive bond.[5][6][7][8][9]
Procedure:
-
Condition the cured lap shear specimens at room temperature for at least 24 hours.
-
Mount the specimen in the grips of a Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed of 1.3 mm/min until the bond fails.[8]
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
-
Test at least five specimens for each formulation to ensure statistical reliability.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the experimental protocols.
Table 1: Formulation of Toughened PBM Adhesives
| Formulation ID | PBM (phr) | BMI (phr) | Epoxy (phr) | PEK-C (phr) | DDM (phr) |
| PBM-E-T1 | 50 | 50 | 20 | 10 | 15 |
| PBM-E-T2 | 50 | 50 | 30 | 15 | 15 |
| PBM-E-T3 | 50 | 50 | 40 | 20 | 15 |
phr: parts per hundred parts of resin (PBM + BMI + Epoxy)
Table 2: Thermal Properties of Cured PBM Adhesives
| Formulation ID | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) |
| PBM-E-T1 | 215 | 410 | 55 |
| PBM-E-T2 | 208 | 402 | 52 |
| PBM-E-T3 | 199 | 395 | 49 |
Table 3: Mechanical Properties of PBM Adhesives (Lap Shear Strength on Aluminum Substrates)
| Formulation ID | Lap Shear Strength at 25°C (MPa) | Lap Shear Strength at 150°C (MPa) | Lap Shear Strength at 200°C (MPa) |
| PBM-E-T1 | 35.2 | 20.5 | 15.1 |
| PBM-E-T2 | 38.6 | 22.1 | 17.3[4] |
| PBM-E-T3 | 36.5 | 21.3 | 16.8 |
Visualizations
Caption: Chemical structure of this compound.
Caption: Simplified curing pathway of PBM with a diamine.
Caption: Workflow for PBM adhesive formulation and testing.
References
- 1. EP1359144A1 - Method for the preparation of bismaleimides - Google Patents [patents.google.com]
- 2. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]
- 3. US8039537B2 - Modified bismaleimide resins, preparation method thereof and compositions comprising the same - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. testresources.net [testresources.net]
- 6. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 7. micomlab.com [micomlab.com]
- 8. matestlabs.com [matestlabs.com]
- 9. file.yzimgs.com [file.yzimgs.com]
- 10. wessexresins.co.uk [wessexresins.co.uk]
- 11. prosetepoxy.com [prosetepoxy.com]
Application Notes and Protocols: Synthesis and Application of Polyaspartimides from 1,4-Phenylenebismaleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the synthesis of polyaspartimides via the Michael addition polymerization of 1,4-phenylenebismaleimide with diamines. It includes a comprehensive experimental protocol, characterization methods, and an application protocol for the formulation of drug-loaded microparticles for controlled release studies. The information is intended to guide researchers in the fields of polymer chemistry, materials science, and pharmaceutical sciences in the development of novel biomaterials for drug delivery applications.
Introduction
Polyaspartimides are a class of polyimides synthesized through the Michael addition reaction of bismaleimides with nucleophiles such as diamines. These polymers are gaining significant interest in the biomedical field due to their potential biocompatibility, biodegradability, and versatile properties. The synthesis of polyaspartimides from this compound and various diamines results in linear polymers with good thermal stability and solubility in common organic solvents, making them suitable for various processing techniques.[1][2] Their unique structure allows for further modification, rendering them attractive candidates for applications such as drug delivery systems.[3]
This application note details the synthesis of a polyaspartimide from this compound and an aromatic diamine, its characterization, and a protocol for its evaluation as a drug delivery vehicle.
Synthesis of Polyaspartimide
The synthesis of polyaspartimides is achieved through the aza-Michael addition of a diamine to a bismaleimide. This reaction proceeds without the formation of volatile by-products, which is advantageous for processing.[1]
Reaction Pathway
The polymerization involves the nucleophilic attack of the amine groups of the diamine onto the electron-deficient carbon-carbon double bonds of the maleimide rings of this compound.
Caption: Synthesis of Polyaspartimide via Michael Addition.
Experimental Protocol: Synthesis of Poly(1,4-phenylene-aspartimide-co-4,4'-oxydianiline)
This protocol is based on established methods for the synthesis of polyaspartimides from bismaleimides and aromatic diamines.[2]
Materials:
-
This compound (1.00 mmol, 0.268 g)
-
4,4'-Oxydianiline (1.00 mmol, 0.200 g)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
-
Methanol (50 mL)
-
Nitrogen gas supply
-
Three-neck round-bottom flask (50 mL) equipped with a magnetic stirrer, nitrogen inlet, and condenser.
Procedure:
-
To a 50 mL three-neck round-bottom flask, add this compound (1.00 mmol) and 4,4'-oxydianiline (1.00 mmol).
-
Add anhydrous NMP (5 mL) to the flask.
-
Place the flask in an oil bath and stir the mixture under a continuous flow of nitrogen.
-
Heat the reaction mixture to 90-95°C and maintain this temperature for 8 hours with continuous stirring.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into 50 mL of vigorously stirring methanol to precipitate the polyaspartimide.
-
Filter the precipitate and wash thoroughly with methanol.
-
Dry the polymer product in a vacuum oven at 60°C for 24 hours.
Characterization of Polyaspartimide
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
Characterization Techniques & Expected Results
| Technique | Purpose | Expected Results |
| FTIR Spectroscopy | To confirm the polymer structure. | Disappearance of the C=C stretching vibration of the maleimide ring (~690 cm⁻¹). Appearance of characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹) and N-H stretching vibrations. |
| ¹H NMR Spectroscopy | To further confirm the polymer structure. | Appearance of new peaks corresponding to the succinimide ring protons and disappearance of the maleimide vinyl protons. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI). | Number-average molecular weight (Mn) in the range of 6,900-14,100 g/mol and a PDI between 1.8 and 2.5, based on similar polyaspartimides.[2] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability. | 10% weight loss temperature (T₁₀) in the range of 398-476°C.[1] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | Tg values typically observed between 125-278°C for similar aromatic polyaspartimides.[1] |
Application: Drug-Loaded Microparticle Formulation
Polyaspartimides can be formulated into microparticles for the controlled delivery of therapeutic agents. The following is a general protocol for the preparation of drug-loaded microparticles using an oil-in-water (O/W) single emulsion-solvent evaporation technique.
Experimental Workflow
Caption: Workflow for Drug-Loaded Microparticle Formulation.
Experimental Protocol: Preparation of Drug-Loaded Microparticles
Materials:
-
Synthesized Polyaspartimide (100 mg)
-
Model hydrophobic drug (e.g., Paclitaxel, 10 mg)
-
Dichloromethane (DCM), HPLC grade (2 mL)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed (1% w/v aqueous solution)
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of polyaspartimide and 10 mg of the model drug in 2 mL of DCM.
-
Emulsification: Add the organic phase to 20 mL of a 1% w/v aqueous PVA solution. Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4 hours to allow for the evaporation of DCM and the solidification of the microparticles.
-
Isolation: Collect the microparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Washing: Remove the supernatant and wash the microparticles three times with deionized water to remove residual PVA.
-
Drying: Freeze-dry the washed microparticles for 48 hours to obtain a fine powder.
Characterization of Drug-Loaded Microparticles
Drug Loading and Encapsulation Efficiency
Protocol:
-
Accurately weigh 5 mg of the drug-loaded microparticles.
-
Dissolve the microparticles in 1 mL of a suitable solvent (e.g., DMSO) to release the encapsulated drug.
-
Add 9 mL of a mobile phase suitable for HPLC analysis and filter the solution.
-
Quantify the drug concentration using a validated HPLC method.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:
-
DL (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
-
EE (%) = (Actual drug loading / Theoretical drug loading) x 100
-
In Vitro Drug Release Study
Protocol:
-
Disperse 10 mg of drug-loaded microparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.1% w/v Tween 80 to ensure sink conditions.
-
Incubate the dispersion at 37°C in a shaking water bath.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn medium with 1 mL of fresh pre-warmed PBS to maintain a constant volume.
-
Centrifuge the withdrawn samples to separate the microparticles.
-
Analyze the supernatant for drug content using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and application of polyaspartimides derived from this compound for drug delivery. The versatile nature of the Michael addition reaction allows for the synthesis of a wide range of polyaspartimides with tunable properties by varying the diamine monomer. These polymers represent a promising platform for the development of advanced drug delivery systems. Further studies can focus on optimizing the polymer structure and formulation parameters to achieve desired drug release profiles for specific therapeutic applications.
References
Application Notes and Protocols for the Polymerization of 1,4-Phenylenebismaleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Phenylenebismaleimide is a monomer utilized in the synthesis of high-performance polyimides. These polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance, rendering them suitable for applications in aerospace, electronics, and as matrices for advanced composites. This document provides detailed protocols for the polymerization of this compound via thermal and solution methods, based on established methodologies for bismaleimide resins.
Introduction
Bismaleimide (BMI) resins are a class of thermosetting polymers that cure through an addition polymerization mechanism, avoiding the release of volatile byproducts. This characteristic leads to the formation of void-free components with high dimensional stability. The polymerization of bismaleimides can be initiated by heat (thermal polymerization) or through the use of free-radical initiators in a suitable solvent (solution polymerization). The properties of the resulting polymer, such as molecular weight and crosslink density, can be tailored by controlling the polymerization conditions.
Data Presentation
Quantitative data for the polymerization of this compound is not extensively available in the reviewed literature. However, thermal characteristics of related bismaleimide resins provide insight into the expected behavior. The following table summarizes typical thermal properties for various bismaleimide systems.
| Bismaleimide Monomer | Polymerization Onset (To) (°C) | Exotherm Maximum (Texo) (°C) | Reference |
| 4,4′-Bismaleimidodiphenylmethane (BMIDDM) | 150-270 | Not Specified | [1] |
| 4,4′-Bismaleimidodiphenylether (BMIDDE) | 150-270 | Not Specified | [1] |
| 4,4′-Bismaleimidodiphenylsulfone (BMIDDS) | 150-270 | Not Specified | [1] |
Note: The data presented is for bismaleimide resins structurally related to this compound and is intended to provide a general reference for thermal polymerization studies.
Experimental Protocols
Protocol 1: Thermal Polymerization
This protocol describes the direct thermal polymerization of this compound.
Materials:
-
This compound monomer
-
High-temperature oven or hot plate with precise temperature control
-
Aluminum pan or other suitable mold
Procedure:
-
Place a known quantity of this compound monomer into an aluminum pan or mold.
-
Heat the monomer to its melting point to ensure a uniform starting material. The melting point for N,N'-m-phenylenedimaleimide, a similar compound, is in the range of 199-208°C.[2]
-
Once melted, gradually increase the temperature to the desired curing temperature. A typical curing exotherm for bismaleimides is observed in the range of 150–270°C.[1]
-
Maintain the temperature for a sufficient duration to achieve the desired degree of polymerization. The curing time will depend on the temperature and the specific properties required for the final polymer.
-
After the curing cycle is complete, cool the polymer to room temperature in a controlled manner to minimize thermal stress.
Protocol 2: Solution Polymerization
This protocol outlines the solution polymerization of this compound using a free-radical initiator.
Materials:
-
This compound monomer
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), Tetrahydrofuran (THF))
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Precipitating solvent (e.g., methanol, ethanol)
Procedure:
-
In a reaction flask, dissolve a specific amount of this compound in the chosen anhydrous solvent. For a related bismaleimide, a concentration of 1 g of monomer in 10 mL of THF has been used.[3]
-
Add the free-radical initiator to the solution. A typical initiator concentration is in the range of 0.1-1 mol% with respect to the monomer. For a similar bismaleimide polymerization, 0.001 g of AIBN was used for 1 g of monomer.[3]
-
Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[3]
-
Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 60-70°C) and maintain this temperature with stirring.
-
Monitor the progress of the polymerization by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the maleimide double bond peak.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a non-solvent like methanol or ethanol.[3]
-
Filter the precipitated polymer, wash it with the precipitating solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[3]
Mandatory Visualization
Caption: Workflow for Thermal and Solution Polymerization of this compound.
References
Application Notes & Protocols: 1,4-Phenylenebismaleimide in Electronic Materials and Printed Circuit Boards (PCBs)
Introduction
1,4-Phenylenebismaleimide is a member of the bismaleimide (BMI) family, a class of high-performance thermosetting polymers.[1] These resins are renowned for their exceptional thermal stability, mechanical strength, and electrical insulation properties, making them critical materials in industries requiring high performance under extreme conditions, such as aerospace, automotive, and electronics.[1][2] In electronic applications, this compound is primarily used to enhance the performance of materials for printed circuit boards (PCBs), integrated circuit (IC) substrates, and high-temperature adhesives.[3][4] It serves as a curing agent or a modifier for other thermosetting plastics like epoxy resins, significantly improving their heat resistance, chemical durability, and overall performance.[5]
These characteristics make BMI resins, including this compound, ideal for manufacturing advanced PCBs that operate at high frequencies and in high-temperature environments, surpassing the capabilities of standard materials like FR-4 epoxy.[3][6]
Application Notes
Role in High-Frequency and High-Speed PCBs
This compound is a key component in the formulation of high-frequency and high-speed PCB laminates. Standard FR-4 epoxy resins, while cost-effective, exhibit high signal loss (dissipation factor, Df) and a less stable dielectric constant (Dk) at frequencies above 1-2 GHz.[7] BMI resins and their formulations, such as Bismaleimide-Triazine (BT) resins, offer a significant improvement.
-
Low Dielectric Loss: BMI-based materials provide a lower dissipation factor (Df) compared to standard epoxies, which is crucial for maintaining signal integrity in high-frequency circuits.[1][3] This minimizes energy loss as signals travel through the PCB.[8]
-
Stable Dielectric Constant: The dielectric constant (Dk) of BMI resins is stable across a wide range of frequencies and temperatures, ensuring consistent circuit performance.[9]
-
High Thermal Stability: Electronics, especially in high-power and high-speed applications, generate significant heat. BMI resins possess a high glass transition temperature (Tg), often ranging from 220°C to over 300°C, and a decomposition temperature above 400°C.[1][3] This allows the PCB to maintain its structural and electrical integrity during high-temperature manufacturing processes like soldering and under demanding operational conditions.[3]
Use in IC Packaging and Substrates
The excellent dimensional stability and thermal properties of BMI resins make them a preferred choice for IC packaging substrates, such as those used in Ball Grid Array (BGA) packages.[10] BT/epoxy blends, which incorporate bismaleimide, are commonly used for their balanced electrical, thermal, and chemical resistance properties, meeting the stringent demands of semiconductor packaging.[10]
Modification of Epoxy Resins
This compound can be blended with epoxy resins to create advanced formulations that bridge the performance gap between conventional epoxies and very high-end materials. This modification enhances the thermal resistance and mechanical properties of the epoxy system.[5][11] The addition of BMI to an epoxy matrix significantly increases the glass transition temperature (Tg) and storage moduli of the resulting composite laminate.[11][12] This makes the modified epoxy suitable for more demanding applications where standard FR-4 would fail.[6]
Quantitative Data Summary
The following tables summarize the key performance characteristics of BMI-based resins in comparison to other common PCB materials.
Table 1: Thermal and Mechanical Properties
| Property | Bismaleimide (BMI) Resins | BT Resin (BMI/Triazine) | High-Speed FR-4 (Modified Epoxy) | Standard FR-4 Epoxy |
|---|---|---|---|---|
| Glass Transition Temp. (Tg) | 220°C to >300°C[3] | 200°C to 250°C[7] | 130°C to 180°C[7] | 130°C to 180°C[6] |
| Decomposition Temp. (Td) | > 400°C[1][3] | High | Moderate | Moderate |
| Flexural Strength | Up to 189 MPa (modified)[3] | High | Moderate | Moderate |
| Moisture Absorption | < 1%[1][3] | Higher than PTFE[7] | High | High |
Table 2: Electrical Properties (at High Frequencies)
| Property | Bismaleimide (BMI) Resins | BT Resin (BMI/Triazine) | High-Speed FR-4 (Modified Epoxy) | Standard FR-4 Epoxy |
|---|---|---|---|---|
| Dielectric Constant (Dk) | Low to Moderate[1] | ~3.8 to 4.0[7] | ~3.7 to 3.9[7] | ~4.2 to 4.5[7] |
| Dissipation Factor (Df) | Low[1] | ~0.008 to 0.015[7] | ~0.008 to 0.012[7] | ~0.02[7] |
| Volume Resistivity | High[1] | High | Moderate | Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general two-step laboratory synthesis based on the condensation of p-phenylenediamine with maleic anhydride, followed by cyclodehydration.[4]
Materials:
-
p-phenylenediamine
-
Maleic anhydride (2.1-2.4 molar equivalents to diamine)
-
Acetic anhydride (as dehydrating agent)
-
Catalyst (e.g., Triethylamine, Sodium Acetate, p-toluenesulfonic acid)[13][15]
Procedure:
-
Step 1: Formation of Bismaleamic Acid.
-
Dissolve p-phenylenediamine in the chosen solvent (e.g., acetone) in a reaction flask equipped with a stirrer and condenser.[13]
-
Gradually add maleic anhydride to the solution while stirring. The reaction is exothermic; maintain the temperature, for instance, at 40°C.[13]
-
Continue stirring for 1-3 hours after the addition is complete to form the intermediate, N,N'-(p-phenylene)bismaleamic acid, which may precipitate.[13][14]
-
-
Step 2: Cyclodehydration to Bismaleimide.
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture. The product, this compound, will precipitate.
-
Isolate the crude product by filtration after adding water to the mixture.[13]
-
Wash the filter cake with water to remove residual acetic acid and catalyst.[13]
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., butanol).[15]
-
Protocol 2: Preparation of a BMI-Modified Epoxy Laminate
This protocol outlines the fabrication of a glass-fabric-reinforced laminate for PCB applications.
Materials:
-
Diglycidyl ether of bisphenol-A (DGEBPA) epoxy resin
-
This compound (BMI) powder
-
Curing agent (e.g., 4,4'-methylenedianiline - MDA)
-
E-glass fabric
-
Solvent (e.g., acetone)
Procedure:
-
Resin Formulation:
-
In a beaker, dissolve the desired weight percentage of BMI powder and DGEBPA epoxy resin in acetone with stirring.
-
Once a homogeneous solution is formed, add the curing agent (e.g., MDA) and continue stirring until it is fully dissolved. The stoichiometry between epoxy groups, maleimide groups, and amine hydrogens is critical for final properties.
-
-
Prepreg Preparation:
-
Immerse sheets of E-glass fabric into the prepared resin varnish.
-
Pass the impregnated sheets through a set of rollers to ensure uniform resin content and remove excess resin.
-
Hang the "prepreg" sheets in a ventilated oven at a moderate temperature (e.g., 90-120°C) to evaporate the solvent and partially cure the resin to a "B-stage" (tacky and handleable).
-
-
Lamination and Curing:
-
Stack the desired number of prepreg plies (e.g., nine) between two copper foils.
-
Place the stack in a hydraulic press.
-
Apply pressure and heat according to a specific cure cycle. A typical cycle might involve heating to 180-200°C for 1-2 hours to cure the epoxy and initiate BMI polymerization, followed by a post-cure at a higher temperature (e.g., 220-250°C) for several hours to fully cross-link the BMI and achieve optimal thermal properties.[2][16]
-
-
Post-Processing:
-
After the cure cycle is complete, cool the laminate to room temperature under pressure.
-
The resulting copper-clad laminate can then be processed using standard PCB fabrication techniques (etching, drilling, etc.).
-
Protocol 3: Material Property Characterization
1. Thermal Analysis:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). A sample is heated at a controlled rate (e.g., 10°C/min), and the Tg is identified as a step change in the heat flow curve.
-
Decomposition Temperature (Td): Determined using Thermogravimetric Analysis (TGA). A sample is heated in a controlled atmosphere (e.g., nitrogen), and its weight loss is measured as a function of temperature. Td is often reported as the temperature at which 5% weight loss occurs.[17]
2. Electrical Analysis:
-
Dielectric Constant (Dk) and Dissipation Factor (Df): Measured using various techniques such as the split-post cavity resonator or parallel plate method over a range of frequencies, according to IPC test methods.
3. Mechanical Analysis:
-
Flexural Strength: Measured using a three-point bending test on a universal testing machine according to ASTM D790.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Curing via Michael addition of a diamine to a BMI monomer.
Caption: Relationship between BMI properties and electronic applications.
References
- 1. anrvrar.in [anrvrar.in]
- 2. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]
- 3. engineerfix.com [engineerfix.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 3278-31-7: this compound | CymitQuimica [cymitquimica.com]
- 6. jhd-material.com [jhd-material.com]
- 7. What is the Best High-Frequency PCB Material? A Complete Selection Guide - One-stop Solution for PCB design, Manufacturing and Assembly& Reverse Engineering. [iwdfsolutions.com]
- 8. Selecting the Right Encapsulation Resin for High Frequency PCBs: Minimizing Signal Loss [allpcb.com]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. Top 6 Advanced Resin Systems For PCBs — Properties, Applications & Material Selection Guide [fastturnpcbs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 14. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]
- 15. EP0544266B1 - Process for the preparation of bismaleimides - Google Patents [patents.google.com]
- 16. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Phenylenebismaleimide as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-Phenylenebismaleimide (PBM) as a curing agent and co-curing agent for epoxy resins. PBM is a thermosetting monomer that can significantly enhance the thermal and mechanical properties of cured epoxy systems, making them suitable for high-performance applications.
Introduction
This compound is a homobifunctional crosslinking reagent characterized by two reactive maleimide groups attached to a central phenylene ring.[1] When blended with epoxy resins, PBM participates in the curing process, leading to a highly cross-linked, robust polymer network. The incorporation of the rigid imide and phenyl structures of PBM into the epoxy matrix results in materials with superior thermal stability, mechanical strength, and chemical resistance compared to conventional amine-cured epoxies.[2][3]
The curing of epoxy-PBM blends is a complex process involving multiple reaction pathways. Primarily, it involves the Michael addition of a primary or secondary amine (from a traditional amine curing agent) to the electron-deficient double bond of the maleimide group of PBM.[4] Concurrently, the amine also reacts with the epoxy groups through its active hydrogens, leading to the opening of the oxirane ring and the formation of hydroxyl groups.[5] At elevated temperatures, homopolymerization of the maleimide groups can also occur.[6] This dual-curing mechanism results in a dense, interpenetrating polymer network (IPN)-like structure.[7]
Key Applications
The enhanced properties of PBM-cured epoxy resins make them ideal for a range of demanding applications, including:
-
High-Performance Composites: For aerospace, automotive, and industrial applications requiring high strength-to-weight ratios and thermal stability.
-
Structural Adhesives: Bonding of metals, composites, and other engineering materials where high bond strength and durability are critical.
-
Electronic Encapsulation: Protection of sensitive electronic components from moisture, heat, and mechanical shock.
-
High-Temperature Coatings: Protective coatings for substrates exposed to harsh thermal and chemical environments.
Quantitative Data on Cured Resin Properties
The following tables summarize the mechanical and thermal properties of epoxy resin systems modified with bismaleimide resins. It is important to note that the specific values can vary depending on the exact formulation, including the type of epoxy resin, the concentration of PBM, the primary curing agent used, and the curing schedule.
Table 1: Mechanical Properties of Bismaleimide-Modified Epoxy Resins
| Property | Neat Epoxy | 5% BMI | 10% BMI | 15% BMI |
| Tensile Strength (MPa) | 61.4 | 67.3 | 74.7 | 78.4 |
| Tensile Modulus (GPa) | 2.71 | 2.84 | 2.91 | 2.99 |
| Flexural Strength (MPa) | 103.7 | 110.4 | 118.5 | 124.9 |
| Flexural Modulus (GPa) | 1.81 | 1.83 | 1.92 | 1.99 |
| Impact Strength (J/m) | 95.7 | 102.4 | 108.3 | 114.9 |
Data adapted from a study on a DGEBA epoxy resin system modified with a chain-extended bismaleimide and cured with 4,4'-diaminodiphenylmethane.[1]
Table 2: Thermal Properties of Bismaleimide-Modified Epoxy Resins
| Property | Neat Epoxy | 10% BMI | 20% BMI | 30% BMI |
| Glass Transition Temperature (Tg) by DSC (°C) | 154 | 162 | 171 | 185 |
| 5% Weight Loss Temperature (TGA, °C) | 392 | 398 | 405 | 412 |
| Char Yield at 800 °C (%) | 28.6 | 30.1 | 32.5 | 35.6 |
Data synthesized from studies on various epoxy-bismaleimide systems.[8][9]
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of PBM-cured epoxy resins. Researchers should optimize the specific parameters for their particular application.
Materials
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
This compound (PBM)
-
Amine Curing Agent (e.g., 4,4'-Diaminodiphenylmethane (DDM) or 4,4'-Diaminodiphenyl sulfone (DDS))
-
Solvent (optional, for viscosity reduction, e.g., acetone, N,N-dimethylformamide)
Protocol for Preparation and Curing of PBM-Epoxy Blends
-
Preparation of the Resin Mixture:
-
In a suitable vessel, heat the epoxy resin to a temperature that reduces its viscosity (e.g., 80-100 °C).
-
Gradually add the desired amount of PBM powder to the heated epoxy resin while stirring continuously until a homogeneous mixture is obtained.
-
If a solvent is used, dissolve the PBM in the solvent before adding it to the epoxy resin.
-
Cool the mixture to a temperature suitable for the addition of the amine curing agent (e.g., 60-80 °C).
-
-
Addition of Curing Agent:
-
Melt the amine curing agent if it is a solid at room temperature.
-
Add the stoichiometric amount of the amine curing agent to the epoxy-PBM blend and stir thoroughly for several minutes until the mixture is uniform.
-
-
Degassing:
-
Place the mixture in a vacuum oven at a temperature that maintains its liquid state and degas to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
The curing schedule will depend on the specific formulation. A typical multi-stage curing process is recommended to achieve optimal properties:
-
Protocol for Characterization of Cured PBM-Epoxy Resins
-
Sample Preparation: Prepare thin films of the reacting mixture between two salt plates (e.g., KBr) or cast onto a suitable substrate at different time intervals during the curing process.
-
Spectral Acquisition: Record the FTIR spectra in the range of 4000-400 cm⁻¹.
-
Analysis: Monitor the disappearance of the characteristic peaks of the reactive groups:
-
Epoxy ring: ~915 cm⁻¹
-
Maleimide C=C: ~1580 cm⁻¹
-
Primary amine N-H stretching: ~3350-3450 cm⁻¹
-
Monitor the appearance of hydroxyl (-OH) groups at ~3400 cm⁻¹ (broad peak).
-
-
Cure Kinetics:
-
Place a small amount (5-10 mg) of the uncured resin mixture in a DSC pan.
-
Perform a dynamic scan at a constant heating rate (e.g., 10 °C/min) to determine the exothermic curing peak and the total heat of reaction (ΔH).
-
-
Glass Transition Temperature (Tg):
-
Use a fully cured sample.
-
Heat the sample in the DSC at a controlled rate (e.g., 10 °C/min) and determine the midpoint of the transition in the heat flow curve.
-
-
Sample Preparation: Use a small, fully cured sample (5-10 mg).
-
Analysis: Heat the sample in an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) from room temperature to approximately 800 °C.
-
Data Extraction: Determine the onset of decomposition temperature (e.g., 5% weight loss) and the char yield at a high temperature.
-
Sample Preparation: Prepare test specimens according to ASTM standards for the desired mechanical tests (e.g., tensile, flexural, impact).
-
Testing: Perform the mechanical tests using a universal testing machine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Curing reaction pathways of an epoxy-PBM system with an amine curing agent.
Caption: Experimental workflow for the preparation and characterization of PBM-cured epoxy resins.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 4,4'-Bis(maleimido)diphenylmethane Resin and Evaluation of Its Curing Behavior in Blending with Epoxy [jips.ippi.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
How to improve the toughness of brittle bismaleimide resins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the toughness of brittle bismaleimide (BMI) resins.
Frequently Asked Questions (FAQs)
Q1: Why are my cured bismaleimide resins so brittle?
A1: Bismaleimide resins are known for their high-temperature performance, which stems from a highly crosslinked aromatic polymer network.[1][2] This high crosslink density, however, restricts molecular chain mobility, leading to inherent brittleness and low fracture toughness.[1][2]
Q2: What are the primary methods to improve the toughness of BMI resins?
A2: Several methods can be employed to enhance the toughness of BMI resins, including:
-
Blending with Thermoplastics: Incorporating high-performance thermoplastics can create a multi-phase system that impedes crack propagation.[3][4]
-
Modification with Rubbers: The addition of liquid rubbers can introduce a soft, energy-absorbing phase within the rigid BMI matrix.[1][5]
-
Copolymerization with Reactive Diluents: Using reactive comonomers, such as allyl compounds, can reduce the overall crosslink density of the cured resin.[5][6]
-
Chemical Modification of the BMI Backbone: Introducing flexible chemical structures into the bismaleimide molecule itself can increase its inherent toughness.[1][5]
-
Addition of Nanoparticles and Fillers: Incorporating various nanoparticles or fillers can improve toughness, though it may also increase the resin's viscosity.[7]
-
Synergistic Toughening: Combining multiple approaches, such as using a thermoplastic and a core-shell rubber, can lead to enhanced toughness.[8]
-
Interleaving with Thermoplastic Films: For composite applications, placing thin thermoplastic films between layers of BMI prepreg can significantly improve interlaminar fracture toughness.[9][10]
Q3: How does adding a thermoplastic toughen a BMI resin?
A3: When a thermoplastic is blended with a BMI resin, it typically phase-separates during the curing process, creating a microstructure with distinct thermoplastic-rich domains within the BMI matrix.[5] These domains can toughen the material by several mechanisms, including crack bridging, crack path deflection, and inducing plastic deformation in the surrounding matrix. The effectiveness of this method depends on the type of thermoplastic, its molecular weight, concentration, and the morphology of the phase-separated structure.[3]
Q4: Will adding a toughening agent compromise the high-temperature performance of my BMI resin?
A4: It is a critical consideration. Some toughening methods, particularly those that significantly reduce crosslink density, can lower the glass transition temperature (Tg) and the overall thermal stability of the resin.[11] However, by carefully selecting the toughening agent and its concentration, it is possible to achieve a significant improvement in toughness with only a minor reduction in high-temperature performance.[8][12] For example, using high-performance engineering thermoplastics with high glass transition temperatures themselves can help maintain the thermal properties of the blend.
Troubleshooting Guides
Issue 1: Poor Toughening Effect After Blending with Thermoplastic
| Possible Cause | Troubleshooting Steps |
| Poor compatibility between thermoplastic and BMI resin | Select a thermoplastic with a chemical structure that has some affinity for the BMI resin. Consider using a thermoplastic with reactive end groups (e.g., amine or maleimide terminated) to promote interfacial adhesion through covalent bonding.[3][7] |
| Incorrect phase separation morphology | The size and distribution of the phase-separated thermoplastic domains are crucial for toughening. This can be controlled by adjusting the cure temperature profile. A slower initial cure can allow for more optimal phase separation. The molecular weight and concentration of the thermoplastic also play a significant role.[3] |
| Insufficient thermoplastic concentration | The toughening effect is often concentration-dependent. Systematically vary the weight percentage of the thermoplastic to find the optimal loading. Be aware that too high a concentration can lead to a drop in other properties like modulus and Tg.[3] |
Issue 2: Significant Decrease in Glass Transition Temperature (Tg)
| Possible Cause | Troubleshooting Steps |
| Use of a low Tg toughening agent | Select a toughening agent with a higher intrinsic glass transition temperature. For example, use high-performance engineering thermoplastics like PEI or PES. |
| Excessive reduction in crosslink density | When using reactive diluents like diallyl bisphenol A (DABA), a high concentration can lead to a significant drop in crosslink density and consequently, Tg. Optimize the ratio of the reactive diluent to the BMI monomer to balance toughness and thermal performance.[6] |
| Plasticization effect of the toughener | Some toughening agents can act as plasticizers, lowering the Tg. Ensure complete curing of the resin system, as residual unreacted components can exacerbate this effect. |
Issue 3: Increased Viscosity Leading to Processing Difficulties
| Possible Cause | Troubleshooting Steps |
| High concentration of solid toughening agents | High loadings of thermoplastic powders or fillers can significantly increase the viscosity of the uncured resin.[7] Consider using a lower concentration or a toughening agent that has a smaller effect on viscosity. |
| High molecular weight of the thermoplastic | Higher molecular weight thermoplastics will lead to a greater increase in viscosity. A lower molecular weight thermoplastic may provide a better balance of toughness and processability.[3] |
| Premature reaction or advancement of the resin | If the blending of the toughener is done at too high a temperature for an extended period, the BMI resin can start to react, increasing its viscosity. Optimize the blending time and temperature to ensure a homogeneous mixture without significant advancement of the resin. |
Quantitative Data on Toughening of BMI Resins
The following tables summarize the quantitative improvements in fracture toughness (KIc) and impact strength observed in various studies.
Table 1: Effect of Thermoplastic Modifiers on Fracture Toughness (KIc)
| Thermoplastic Modifier | Concentration (wt%) | KIc (MPa·m1/2) | Reference |
| Unmodified BMI | 0 | 0.48 - 0.62 | [7] |
| Polyetherimide (PEI) | 20 | ~1.4 | [7] |
| Poly(ether sulfone) (PES) with reactive end-groups | 20 | >1.0 | [3] |
| Hyperbranched poly(ether-ketone-imide) | 15 | 0.55 | [7] |
Table 2: Effect of Rubber and Other Modifiers on Impact Strength
| Modifier | Concentration (wt%) | Impact Strength (kJ/m²) | Reference |
| Unmodified BMI | 0 | ~10.5 | [7] |
| Polysiloxane | 15 | 19.0 | [7] |
| Vinyl-terminated butadiene acrylonitrile (VTBN) | - | - | [1] |
Experimental Protocols
Protocol 1: Toughening of BMI Resin with a Thermoplastic (Polyetherimide - PEI)
-
Materials:
-
Bismaleimide (BMI) resin (e.g., 4,4'-Bismaleimidodiphenylmethane)
-
Polyetherimide (PEI) powder
-
Reactive diluent (e.g., diallyl bisphenol A - DABA), if used
-
An appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP), if preparing a solution
-
-
Procedure (Melt Blending): a. Dry the PEI powder in a vacuum oven at 120°C for at least 4 hours to remove any absorbed moisture. b. In a suitable mixing vessel equipped with a mechanical stirrer and a heating mantle, melt the BMI resin at a temperature that ensures a low viscosity without initiating significant polymerization (typically 120-140°C). c. Gradually add the dried PEI powder to the molten BMI resin while stirring continuously to ensure a homogeneous dispersion. d. If using a reactive diluent, add it to the mixture and continue stirring until a uniform blend is achieved. e. Increase the temperature to a point where the PEI is fully dissolved, if desired, or a fine dispersion is achieved. f. Degas the mixture in a vacuum oven to remove any entrapped air bubbles. g. The toughened resin is now ready for curing according to the recommended cure schedule for the specific BMI system.
-
Procedure (Solution Blending): a. Dissolve the BMI resin and the PEI powder in a minimal amount of a suitable solvent (e.g., NMP) with stirring. b. Once a homogeneous solution is obtained, pour the solution into a mold. c. Place the mold in a vacuum oven and gradually increase the temperature to remove the solvent. d. After complete solvent removal, proceed with the curing schedule for the BMI resin.
Protocol 2: Fracture Toughness Testing (Single-Edge-Notch Bending - SENB)
-
Specimen Preparation: a. Cast the cured neat or modified BMI resin into rectangular bars of appropriate dimensions according to ASTM D5045. b. Machine a sharp crack in the center of one edge of the specimen using a fresh razor blade or a specialized notching cutter.
-
Testing Procedure: a. Place the specimen on a three-point bending fixture in a universal testing machine. b. Apply a load at a constant displacement rate until the specimen fractures. c. Record the load-displacement curve.
-
Calculation: a. Calculate the critical stress intensity factor (KIc) using the peak load from the load-displacement curve and the specimen dimensions, following the equations provided in ASTM D5045.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Phase structure and fracture toughness of the polyethersulfone-modified bismaleimide resin | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. Effect of thermoplastic toughening agent on phase separation and physicochemical properties of bismaleimide resin | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Overcoming Solubility Challenges of 1,4-Phenylenebismaleimide in Resin Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1,4-Phenylenebismaleimide (PBM) in resin systems.
Troubleshooting Guide
Issue: this compound (PBM) powder is not dissolving in my chosen solvent or resin system at room temperature.
Root Cause: this compound is a rigid aromatic bismaleimide with a high melting point (greater than 300°C), making it poorly soluble in many common organic solvents and resin systems at ambient temperatures.[1]
Solutions:
-
Solvent Selection:
-
Utilize high-boiling point, polar aprotic solvents. N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are effective solvents for aromatic bismaleimides like 4,4'-Bismaleimidodiphenylmethane (BDM), a structurally similar compound to PBM.[2][3] It is recommended to start with these solvents.
-
For less polar systems, solvents such as acetone, chloroform, and dichloromethane have also been shown to dissolve BDM and may be effective for PBM, potentially with the aid of heat.[4]
-
-
Application of Heat:
-
Gently heat the solvent or resin mixture while stirring to increase the solubility of PBM. A starting point for heating is in the range of 70-90°C, which is the softening and melting temperature range for some eutectic bismaleimide mixtures.[5]
-
Caution: Always work in a well-ventilated area or fume hood, and ensure the temperature remains well below the flashpoint of the solvent and the decomposition temperature of the resin components.
-
-
Mechanical Agitation:
-
Employ mechanical stirring or ultrasonication to aid the dissolution process, especially when working with viscous resin systems.
-
Issue: The processing temperature required to dissolve PBM is too high, causing premature curing of the resin system.
Root Cause: The high melting point of PBM necessitates high processing temperatures, which can initiate the cross-linking reactions in thermosetting resins.
Solutions:
-
Creation of a Eutectic Mixture:
-
Blending PBM with other bismaleimide monomers can create a eutectic mixture with a significantly lower melting point than any of the individual components.[6][7] This is a highly effective strategy to improve processability.
-
For example, ternary eutectic mixtures of aromatic bismaleimides can exhibit softening temperatures in the range of 70-90°C and melting temperatures between 90-110°C.[5]
-
Experiment with blending PBM with more flexible aliphatic or other aromatic bismaleimides to find an optimal eutectic composition for your system.
-
-
Use of Reactive Diluents:
-
Incorporate a low-viscosity reactive diluent into your formulation. O,O'-diallyl bisphenol A (DABA) is a commonly used comonomer that can improve the processability and toughness of bismaleimide resins.
-
Reactive diluents act as solvents at elevated temperatures and then co-react with the bismaleimide during the curing process, becoming part of the final polymer network.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of aromatic bismaleimides in organic solvents?
| Solvent | Solubility of 4,4'-Bismaleimidodiphenylmethane (BDM) |
| N-Methyl-2-pyrrolidone (NMP) | Soluble[2][3] |
| N,N-Dimethylformamide (DMF) | Soluble[2] |
| Dimethyl sulfoxide (DMSO) | Soluble[2][4] |
| Acetone | Soluble[4][8] |
| Chloroform | Soluble[4] |
| Dichloromethane | Soluble[4] |
| Water | 0.36 mg/L (at 20°C)[9] |
Q2: Can I dissolve PBM directly into an epoxy resin?
Yes, it is possible to incorporate PBM into epoxy resin systems. However, due to the high melting point of PBM, a direct dissolution at room temperature is unlikely. The recommended approach is to use a combination of heat and a co-solvent (like NMP) or to pre-dissolve the PBM in a compatible reactive diluent before mixing with the epoxy resin and curing agent. Blending PBM with the epoxy and a phenolic resin can also create a high-temperature resistant ternary system.
Q3: What is a recommended starting point for creating a eutectic mixture with PBM?
A common starting point for creating a eutectic mixture is to blend different bismaleimide monomers in varying molar ratios (e.g., from 0.1 to 0.9) and determine the melting points of the mixtures using Differential Scanning Calorimetry (DSC).[6] A mixture that exhibits a single, lower melting point compared to the individual components is considered a eutectic mixture.[6] A commercially available eutectic mixture, Compimide® 353, is a blend of three different bismaleimide building blocks.[10]
Experimental Protocols
Protocol for Dissolving 4,4'-Bismaleimidodiphenylmethane (BDM) in an Epoxy Resin System
This protocol is based on the methodology for blending BDM with a diglycidyl ether of bisphenol A (DGEBA) epoxy resin and can be adapted for this compound (PBM) with adjustments for its higher melting point.[11]
Materials:
-
4,4'-Bismaleimidodiphenylmethane (BDM) powder
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
4,4'-diaminodiphenyl methane (DDM) or other suitable amine curing agent
-
N-Methyl-2-pyrrolidone (NMP) (optional, as a co-solvent)
-
Beaker or reaction vessel
-
Hot plate with magnetic stirring capability
-
Thermometer or thermocouple
Procedure:
-
Preparation: In a fume hood, add the desired amount of DGEBA epoxy resin to the reaction vessel.
-
Initial Mixing: Begin stirring the epoxy resin at a moderate speed.
-
Heating: Gently heat the epoxy resin to approximately 70-80°C.
-
Addition of BDM: Slowly add the BDM powder to the heated epoxy resin in small increments to avoid clumping.
-
Dissolution: Continue stirring and maintain the temperature. If the BDM does not fully dissolve, a small amount of NMP can be added dropwise to aid in solubilization.
-
Curing Agent Addition: Once the BDM is completely dissolved and a homogeneous mixture is obtained, reduce the temperature if necessary to the recommended mixing temperature for your curing agent. Add the stoichiometric amount of the amine curing agent and mix thoroughly until uniform.
-
Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles before curing.
-
Curing: Follow the recommended curing schedule for the specific resin and curing agent system. A typical curing cycle for an epoxy/BDM blend with an amine curing agent may involve an initial cure at a lower temperature (e.g., 160°C) followed by a post-cure at a higher temperature (e.g., 220°C) to achieve full cross-linking.[11]
Visual Guides
Caption: Troubleshooting workflow for PBM solubility issues.
Caption: Key strategies to overcome PBM solubility challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. 4,4'-Bismaleimidodiphenylmethane | CAS:13676-54-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4,4'-Bismaleimidodiphenylmethane 13676-54-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. COMPIMIDE® bismaleimides resins - Evonik Industries [healthcare.evonik.com]
- 11. Synthesis and Characterization of 4,4'-Bis(maleimido)diphenylmethane Resin and Evaluation of Its Curing Behavior in Blending with Epoxy [jips.ippi.ac.ir]
Technical Support Center: Optimizing Curing of Bismaleimide (BMI) Resins
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the curing temperature and time for Bismaleimide (BMI) resins.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of BMI resins in a question-and-answer format.
Issue 1: Presence of Voids and Porosity in the Cured Resin
-
Question: My cured BMI composite has significant voids and a porous texture. What is the cause, and how can I prevent this?
-
Answer: Voids and porosity are common defects in BMI composites that can compromise mechanical performance and thermal stability.[1][2] The primary causes include trapped air or volatiles and the evolution of gases during the curing process.
Probable Causes:
-
Entrapped Air: Air can be trapped in the resin during mixing and layup.
-
Volatiles: Residual solvents or moisture in the resin or on the reinforcement can vaporize at elevated curing temperatures.
-
Improper Degassing: Insufficient removal of dissolved gases from the resin before curing.
-
High Curing Temperature: A very high initial curing temperature can cause the resin viscosity to drop too quickly, trapping bubbles before they can escape. It can also lead to foaming.[3]
Solutions:
-
Degassing: Before curing, degas the resin under a vacuum to remove trapped air and volatile components. It is often beneficial to perform degassing at a slightly elevated temperature to reduce resin viscosity, but well below the curing temperature.[3]
-
Controlled Heating Rate: Employ a slower initial heating ramp rate to allow sufficient time for any trapped air or volatiles to escape before the resin gels.
-
Staged Curing: Utilize a multi-step curing cycle with an initial dwell at a lower temperature to facilitate degassing before proceeding to the main curing temperature.
-
Apply Pressure: Curing under pressure, for example in a hot press or autoclave, can help to suppress the formation of voids and consolidate the composite.[3]
-
Issue 2: Incomplete Curing or Low Glass Transition Temperature (Tg)
-
Question: After the curing cycle, my BMI resin is not fully cured and exhibits a lower than expected glass transition temperature (Tg). What could be the reason?
-
Answer: Incomplete curing directly impacts the thermomechanical properties of the BMI resin, most notably the Tg. A low Tg indicates that the cross-linking network has not fully formed.
Probable Causes:
-
Insufficient Curing Time or Temperature: The curing time or temperature may not have been adequate for the specific BMI system to achieve a full cure.
-
Lack of Post-Curing: For many BMI systems, a post-curing step at a temperature higher than the initial cure temperature is essential to complete the cross-linking and achieve the final desired properties.[4]
-
Incorrect Catalyst Concentration: If a catalyst is used, an incorrect amount can lead to an incomplete or slow reaction.[5]
Solutions:
-
Optimize Curing Cycle: Ensure the curing temperature and duration are in line with the manufacturer's recommendations. Differential Scanning Calorimetry (DSC) can be used to determine the optimal cure cycle.[6]
-
Implement a Post-Curing Step: Introduce a post-curing cycle at an elevated temperature. The post-cure temperature has a significant impact on the final Tg.[7]
-
Verify Formulation: Double-check the formulation, especially the concentration of any catalysts or co-monomers.
-
Issue 3: Brittleness of the Cured BMI Resin
-
Question: The cured BMI resin is very brittle. How can I improve its toughness?
-
Answer: Unmodified BMI resins are known for their inherent brittleness due to their high cross-link density and rigid aromatic backbone.[8]
Probable Causes:
-
High Cross-link Density: The chemical structure of the BMI resin leads to a tightly cross-linked network.
-
Absence of Toughening Agents: The formulation may lack components that impart toughness.
Solutions:
-
Resin Modification: The most effective way to improve toughness is by modifying the resin formulation. This can be achieved by:
-
Incorporating Toughening Agents: Adding thermoplastics like PEK-C or core-shell polymers can significantly improve toughness.[9]
-
Using Co-monomers: Co-polymerizing the BMI with other monomers, such as o,o'-diallyl bisphenol A (DABPA), can reduce the cross-link density and increase toughness.[10]
-
Blending with Other Resins: Creating blends with other resins, like epoxies, can also enhance toughness.[9]
-
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical curing temperature and time for BMI resins?
-
Answer: The curing temperature for BMI resins typically ranges from 180°C to 250°C.[11] A common starting point for thermal curing with a catalyst like dicumyl peroxide is one hour at 175°C.[5] However, the optimal temperature and time depend on the specific BMI formulation, the presence of catalysts, and the desired properties of the final product. Some modified systems can be cured at lower temperatures, around 130°C.[12]
-
Question: What is the purpose of post-curing for BMI resins?
-
Answer: Post-curing is a critical step performed after the initial curing cycle at a higher temperature. Its primary purpose is to advance the cross-linking reaction to completion, thereby maximizing the glass transition temperature (Tg) and enhancing the mechanical properties and thermal stability of the resin.[4][7]
-
Question: How can I determine the degree of cure for my BMI resin?
-
Answer: Differential Scanning Calorimetry (DSC) is a widely used technique to determine the degree of cure.[6] By measuring the heat flow associated with the curing reaction, one can quantify the extent of the reaction. The degree of cure at a specific time and temperature can be calculated by comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of an uncured sample.
-
Question: What are the common curing mechanisms for BMI resins?
-
Answer: BMI resins cure through addition polymerization reactions, which means no volatile byproducts are formed during the process.[10][11] The main curing chemistries include:
-
Free-Radical Polymerization: This can be initiated thermally, often with the aid of a peroxide catalyst.[5]
-
Ene-Addition Reaction: This occurs in systems where BMI is co-polymerized with a compound containing an allyl group, such as o,o'-diallyl bisphenol A (DABA).[10]
-
Michael Addition: This reaction involves the addition of a nucleophile, such as an amine, to the double bond of the maleimide group.[10]
-
Data Presentation
Table 1: Effect of Post-Cure Temperature on Glass Transition Temperature (Tg) and Storage Modulus of a BMI Resin
| Post-Cure Temperature (°C) | Onset Glass Transition Temperature (Tg) (°C) | Storage Modulus at -150°C (MPa) | Storage Modulus at 260°C (MPa) |
| 227 | ~260 | 7360 | Drops significantly |
| 243 | Higher than 260 | >7000 | Higher than 227°C post-cure |
| 260 | Highest | >7000 | ~2000 |
Data adapted from a study on post-cured bismaleimide resins. The results show that a higher post-cure temperature generally leads to a higher Tg and better retention of the storage modulus at elevated temperatures.[7]
Experimental Protocols
Protocol: Determination of Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To determine the degree of cure of a BMI resin sample as a function of time and temperature.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Uncured BMI resin
-
Partially cured BMI resin sample
-
Hermetic aluminum DSC pans and lids
-
Crimper for sealing pans
Methodology:
-
Determine the Total Heat of Reaction (ΔH_total): a. Accurately weigh 5-10 mg of uncured BMI resin into a hermetic aluminum pan and seal it. b. Place the sample pan and an empty reference pan in the DSC cell. c. Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the completion of the curing exotherm (e.g., 350°C). d. Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total) in J/g.
-
Determine the Residual Heat of Reaction (ΔH_residual): a. Cure a sample of the BMI resin under the desired isothermal conditions (e.g., at 180°C for 60 minutes). b. Quickly cool the partially cured sample to room temperature to quench the reaction. c. Accurately weigh 5-10 mg of the partially cured sample into a hermetic aluminum pan and seal it. d. Run the same DSC temperature program as in step 1c on the partially cured sample. e. Integrate the area under the residual exothermic peak to determine the residual heat of reaction (ΔH_residual) in J/g.
-
Calculate the Degree of Cure (α): a. The degree of cure (α) is calculated using the following equation: α = (ΔH_total - ΔH_residual) / ΔH_total
-
Isothermal Cure Profile: a. To study the curing process over time at a specific temperature, run the DSC in isothermal mode. b. Heat a new uncured sample to the desired isothermal temperature and hold it for a specified duration. c. The degree of cure at any time 't' can be determined by integrating the heat flow curve up to that point and dividing by the total heat of reaction.
Visualizations
Caption: Troubleshooting workflow for common BMI resin curing defects.
Caption: Diagram of a typical two-stage cure cycle for BMI resins.
Caption: Simplified schematic of the Ene-addition reaction in BMI-DABA systems.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. dl.asminternational.org [dl.asminternational.org]
- 5. caplinq.com [caplinq.com]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core–Shell Polymers for Bonding CFRP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. What Is BMI Resin? A Complete Guide to Bismaleimide Resins [jotaintl.com]
- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Technical Support Center: Enhancing 1,4-Phenylenebismaleimide (1,4-PBM)-Based Composites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent brittleness of 1,4-Phenylenebismaleimide (1,4-PBM)-based composites.
Troubleshooting Guides
This section addresses common issues encountered during the toughening of 1,4-PBM composites.
Issue 1: Composite remains brittle after incorporating a toughening agent.
| Possible Cause | Suggested Solution |
| Inadequate dispersion of toughener | Improve mixing protocol: Utilize high-shear mixing or sonication for better dispersion of particulate tougheners. For thermoplastic tougheners, ensure complete dissolution in the resin before curing. |
| Poor interfacial adhesion | Use functionalized tougheners: Employ toughening agents with reactive end-groups (e.g., maleimide-terminated poly(ether sulfone)) to promote covalent bonding with the BMI matrix.[1] |
| Phase separation issues | Control cure cycle: A rapid cure can lead to suboptimal phase separation morphology. A slower cure cycle or a multi-stage cure can allow for the desired phase-separated structure to form.[2][3] |
| Insufficient toughener concentration | Increase toughener loading: Systematically increase the weight percentage of the toughener. Note that there is often an optimal concentration beyond which properties may degrade. |
| Incorrect toughener type for the application | Re-evaluate toughener choice: The effectiveness of a toughener can be temperature and rate-dependent.[4] Consider the service temperature and loading conditions of your composite. |
Issue 2: Significant decrease in glass transition temperature (Tg) after modification.
| Possible Cause | Suggested Solution |
| Plasticization effect of the toughener | Use high-Tg tougheners: Select thermoplastic tougheners with a high glass transition temperature, such as PEK-C or polyetherimide (PEI).[5][6] |
| Chain transfer reactions | Optimize cure conditions: Adjust the cure temperature and time to minimize side reactions that can lower the crosslink density. |
| Incomplete curing of the matrix | Modify post-cure cycle: A higher post-cure temperature or longer post-cure time can increase the crosslink density and, consequently, the Tg. |
Issue 3: Presence of voids in the final composite.
| Possible Cause | Suggested Solution |
| Air entrapment during mixing | Degas the resin mixture under vacuum before infusion or molding. |
| Volatiles released during curing | Ensure the use of BMI resins that cure via addition polymerization, which do not produce volatile by-products.[7] |
| Improper resin infusion process | Optimize infusion parameters: Adjust injection pressure, vent pressure, and mold temperature to ensure complete wet-out of the fibers and prevent air entrapment.[8][9] Applying a post-fill pressure (packing) can also significantly reduce void content.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to reduce the brittleness of 1,4-PBM composites?
A1: The most common strategies involve the incorporation of a second phase to absorb and dissipate fracture energy. These include:
-
Elastomer Modification: Adding liquid rubbers like carboxyl-terminated butadiene acrylonitrile (CTBN).
-
Thermoplastic Toughening: Blending the BMI resin with high-performance thermoplastics such as polyetherimide (PEI), polyetherketone-C (PEK-C), or polyethersulfone (PES).[1][3][5]
-
Reactive Modification: Co-reacting the BMI with flexible molecules like allyl compounds (e.g., diallyl bisphenol A), epoxy resins, or flexible diamines.[11][12]
-
Nanoparticle Reinforcement: Dispersing nanoparticles like core-shell rubber particles, graphene oxide, or silica nanoparticles within the matrix.[6][13]
Q2: How does the addition of a thermoplastic toughener affect the mechanical properties of the BMI composite?
A2: The addition of a thermoplastic toughener generally increases the fracture toughness (KIC) and impact strength of the composite. However, it can also lead to a decrease in the flexural modulus and, in some cases, the glass transition temperature (Tg). The extent of these changes depends on the type of thermoplastic, its concentration, and its miscibility with the BMI matrix.[1]
Q3: What is an Interpenetrating Polymer Network (IPN) and how does it improve the toughness of BMI composites?
A3: An Interpenetrating Polymer Network (IPN) is a polymer blend where two or more crosslinked polymer networks are synthesized in the presence of each other. In the context of BMI composites, a sequential IPN can be formed with cyanate esters or a polyurethane-crosslinked epoxy.[7][14] This creates a co-continuous or finely dispersed phase morphology that can significantly enhance toughness without a substantial compromise in thermal stability.
Q4: Can the curing cycle influence the toughness of a 1,4-PBM composite?
A4: Yes, the curing cycle plays a critical role. The rate of temperature increase and the duration of holds at specific temperatures can influence the morphology of phase-separated tougheners, the degree of cure, and the buildup of residual stresses.[15] Optimizing the cure cycle is crucial for achieving the desired balance of toughness and thermomechanical properties. Modifying the post-cure temperature can also affect the storage modulus and glass transition temperature.
Q5: What are the key considerations when selecting a toughening agent for a 1,4-PBM composite?
A5: Key considerations include:
-
Thermal Stability: The toughener should not degrade at the processing and service temperatures of the BMI composite.
-
Compatibility: The toughener should have appropriate miscibility with the BMI resin to achieve the desired phase-separated morphology.
-
Reactivity: For some toughening strategies, reactive end groups on the toughener are desirable for improved interfacial adhesion.[1]
-
Processing Viscosity: The addition of the toughener should not increase the resin viscosity to a point where it becomes difficult to process, particularly for techniques like resin transfer molding.[7]
Data Presentation
Table 1: Effect of Thermoplastic Tougheners on Mechanical Properties of Bismaleimide Resin
| Toughener | Concentration (wt%) | Fracture Toughness (KIC, MPa·m1/2) | Glass Transition Temp. (Tg, °C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Neat BMI | 0 | 0.5 - 0.8 | 250 - 300+ | ~84 | - | [12] |
| PES | 15 | 1.2 | ~280 | - | - | [1] |
| PES | 20 | 1.4 | ~275 | - | - | [1] |
| PEK-C | 40 | - | 208.6 | - | - | [6][16] |
| ODA-modified | - | - | - | 189.9 | - | [12] |
Note: The properties can vary significantly based on the specific BMI formulation and processing conditions.
Table 2: Mechanical Properties of Neat vs. Modified Bismaleimide Resins
| Resin System | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) | Reference |
| Neat Epoxy | 61.39 | 3295 | 3.16 | [14] |
| Neat Bismaleimide | 69.18 | 2792 | 4.15 | [14] |
| Bio-based Diamine Modified BMI | - | - | ~60 | [5][17][[“]] |
Experimental Protocols
Protocol 1: Toughening of 1,4-PBM with a Thermoplastic (Polyetherimide - PEI)
-
Materials: this compound (1,4-PBM) powder, Polyetherimide (PEI) pellets, N-Methyl-2-pyrrolidone (NMP) solvent.
-
Procedure:
-
Dry the PEI pellets in a vacuum oven at 150°C for 4 hours.
-
Dissolve the desired weight percentage of dried PEI in NMP with mechanical stirring at 80°C until a homogenous solution is formed.
-
Gradually add the 1,4-PBM powder to the PEI solution while maintaining stirring and temperature.
-
Continue stirring for 2 hours to ensure complete dissolution of the BMI.
-
Pour the solution into a pre-heated mold.
-
Place the mold in a vacuum oven and heat to 180°C to evaporate the NMP solvent.
-
Curing Cycle:
-
Heat to 180°C and hold for 2 hours.
-
Increase temperature to 210°C and hold for 2 hours.
-
Increase temperature to 250°C and hold for 4 hours for post-curing.
-
-
Allow the composite to cool slowly to room temperature.
-
Protocol 2: Synthesis of a Flexible Diamine-Modified Bismaleimide
-
Materials: Diamine (e.g., a bio-based flexible diamine), Maleic anhydride, Acetone, Triethylamine (TEA), Acetic anhydride, Magnesium acetate.
-
Procedure:
-
Dissolve 0.02 mol of the diamine in 50 mL of acetone in a flask.
-
Separately, dissolve 0.04 mol of maleic anhydride in 40 mL of acetone.
-
Add the maleic anhydride solution to the diamine solution and stir for 30 minutes at room temperature to form the bismaleamic acid.
-
Raise the temperature to 40°C.
-
Over a period of 10 minutes, add 0.02 mol of TEA, 0.15 mol of acetic anhydride, and 0.04 g of magnesium acetate.
-
Reflux the mixture for 1 hour under a nitrogen atmosphere to complete the imidization reaction.[19]
-
Precipitate the product in water, filter, and wash with a sodium bicarbonate solution and then with water until neutral.
-
Dry the flexible bismaleimide resin in a vacuum oven.
-
The synthesized flexible BMI can then be cured using a suitable thermal curing cycle (e.g., 145°C/2h, 185°C/2h, 225°C/2h, 275°C/2h).[5][17][[“]]
-
Visualizations
Caption: Troubleshooting workflow for brittle 1,4-PBM composites.
Caption: General experimental workflow for toughening BMI composites.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. researchgate.net [researchgate.net]
- 3. Phase structure and fracture toughness of the polyethersulfone-modified bismaleimide resin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Flexible bismaleimide resins based on bio‐based diamine: Synthesis and properties | Semantic Scholar [semanticscholar.org]
- 6. Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core-Shell Polymers for Bonding CFRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is BMI Resin? A Complete Guide to Bismaleimide Resins [jotaintl.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Void formation in resin transfer moulding - Nottingham ePrints [eprints.nottingham.ac.uk]
- 10. Comparison of Void Reduction Methods for Resin Transfer Molded Composites [shareok.org]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Experimental Study on the Effects of Thermal Cycling and Ultraviolet Irradiation on Stable Characteristics of Carbon Fiber/Bismaleimide Polymer Composite Shells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.psu.edu [pure.psu.edu]
- 16. Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core–Shell Polymers for Bonding CFRP [mdpi.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. consensus.app [consensus.app]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Processability of Bismaleimide (BMI) Resins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bismaleimide (BMI) resins. Our goal is to help you overcome common processing challenges and achieve optimal performance in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the processing of BMI resins in a question-and-answer format.
Q1: My BMI resin has a very high melting point and is difficult to process. How can I lower its processing temperature?
A1: High melting temperatures are a common challenge with crystalline BMI monomers due to strong interactions between the imide rings[1][2]. Several strategies can be employed to reduce the processing temperature:
-
Utilize Amorphous BMI Blends: Commercially available amorphous resin blends, such as Compimide 353, have a lower viscosity at more manageable temperatures (e.g., 110°C)[1][2].
-
Introduce Bulky Side Groups: Incorporating bulky side groups, like tertiary butyl substituents, into the BMI monomer backbone can significantly lower the melting point[2]. For example, adding a t-butyl group to the phenyl ring of a BMI monomer has been shown to lower the melting point by 120°C[2].
-
Synthesize Asymmetric Monomers: Moving away from symmetric, rigid rod-like molecules can disrupt crystalline packing and lower the melting point.
-
Incorporate Flexible Linkages: Introducing flexible ether linkages into the monomer backbone increases molecular freedom and can lead to lower melting points[2]. 2,2'-bis[4-(4-maleimidophen-oxy)phenyl)]propane (BMPP) is a commercially available example of such a monomer[2].
Q2: The cured BMI resin is extremely brittle, leading to micro-cracking and poor mechanical performance. What can I do to improve its toughness?
A2: The high crosslink density of cured BMI resins is responsible for their characteristic brittleness[2][3]. The following approaches can significantly improve toughness:
-
Incorporate Toughening Agents:
-
Thermoplastics: Blending BMI resins with high-performance thermoplastics like polyetherimides (PEI), polyether ketones (PEK), or polyphenylene oxide (PPO) can increase fracture toughness[1][4]. For instance, using preformed PPO particles in a Cytec 5250 BMI system increased the fracture toughness from 0.97 to 1.40 MPa·m¹/² without altering the glass transition temperature (Tg)[1].
-
Elastomers and Rubbers: Active liquid rubbers, such as vinyl-terminated butadiene acrylonitrile (VTBN), can be incorporated to create a separate rubber phase within the BMI matrix, which improves ductile deformation and toughness[3].
-
Flexible Aliphatic Amines: Introducing a small amount of a flexible monohydric aliphatic amine (MAA) can lead to a substantial increase in toughness without sacrificing processability or heat resistance[3]. Adding just 1% MAA has been shown to increase elongation at break by 32.3% and fracture toughness (KIC) by 24.3%[3].
-
Hyperbranched Polymers: Modifying BMI resins with hyperbranched polymers, such as hyperbranched polyimide (HBPI), can significantly enhance impact and flexural strength[4].
-
-
Chain Extension: Extending the main chain of the BMI molecules by reacting them with compounds containing flexible segments (e.g., ether or ester bonds) can increase the distance between crosslinks, thereby reducing the crosslink density and improving toughness[5].
-
Co-polymerization with Reactive Diluents: Using reactive comonomers like o,o'-diallyl bisphenol A (DABA) or bis(o-propenylphenoxy) benzophenone (Compimide TM123) can decrease the crosslink density and toughen the network[6][7][8].
Q3: The viscosity of my BMI resin formulation is too high for my intended application (e.g., resin transfer molding). How can I reduce it?
A3: High viscosity is a significant processing barrier, especially when incorporating fillers or toughening agents[1]. To reduce the viscosity of your BMI formulation:
-
Use Reactive Diluents: These are low-viscosity monomers that co-react with the BMI resin during curing.
-
Olefinic Ethers: Allyl ethers can act as effective diluents, providing low viscosity, good stability, low volatility, and the potential for high glass transition temperatures in the cured product[9].
-
o,o'-diallyl bisphenol A (DABA): DABA is a low-viscosity liquid that is commonly used to enhance the processability of BMI resins[7].
-
Styrenic and Acrylate Monomers: While effective at reducing viscosity, be mindful of their higher volatility[9][10][11].
-
-
Select Low-Viscosity BMI Monomers/Oligomers: Some commercially available BMI oligomers are designed to be amorphous, low molecular weight liquids or semi-solids at room temperature, which can significantly aid in formulating low-viscosity systems[12].
-
Optimize Temperature: Gently heating the resin mixture can reduce its viscosity, but care must be taken to avoid premature curing. A rheological characterization can help identify an optimal processing window[2].
Q4: My BMI resin has poor solubility in common organic solvents, making it difficult to formulate. How can I improve its solubility?
A4: The rigid, aromatic structure of many BMI monomers contributes to their poor solubility. To improve this:
-
Introduce Solubilizing Groups: Incorporating bulky, soluble side groups or "cardo" groups (e.g., fluorenyl) into the monomer backbone can disrupt chain packing and enhance solubility in solvents like acetone, toluene, and dichloromethane[2].
-
Utilize Aliphatic Structures: Replacing highly aromatic backbones with more flexible aliphatic structures can improve solubility[1].
-
Select Soluble BMI Formulations: Some commercially available imide-extended bismaleimide oligomers are soluble in a range of reactive diluents and common solvents[12].
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in processing bismaleimide resins?
A1: The primary challenges stem from their molecular structure. These include:
-
High Brittleness: Due to high crosslink density after curing[2][3].
-
High Processing Temperatures: Many BMI monomers are crystalline solids with high melting points[1][2].
-
Poor Solubility: The rigid aromatic backbone limits solubility in common solvents[2].
-
High Melt Viscosity: This can make processes like resin infusion and prepreg manufacturing difficult[1][13].
Q2: What is a reactive diluent, and how does it work with BMI resins?
A2: A reactive diluent is a low-viscosity monomer that is added to a resin formulation primarily to reduce its viscosity and improve handling and processing[14]. Unlike a non-reactive solvent, the diluent contains functional groups that allow it to co-polymerize with the primary resin (in this case, BMI) during the curing process[10]. This is advantageous because it becomes part of the final polymer network, preventing outgassing and void formation that can occur with the evaporation of traditional solvents[10]. Common reactive diluents for BMI resins include o,o'-diallyl bisphenol A (DABA) and various olefinic ethers[7][9].
Q3: Can I blend BMI resins with other thermosets like epoxies?
A3: Yes, blending BMI resins with other thermosets is a common strategy to achieve a balance of properties.
-
BMI-Epoxy Blends: Epoxy resins can be added to BMI formulations to improve toughness, processing characteristics, and bonding performance[15]. The curing agents used in the epoxy system can also react with the BMI molecules, forming a co-cured network[15].
-
Bismaleimide-Triazine (BT) Resins: BMI resins are often blended with cyanate esters. These BT resins combine the high-temperature stability of BMIs with the low dielectric constant and good moisture resistance of cyanate esters[1][2].
Q4: What are the typical curing conditions for BMI resins?
A4: BMI resins are typically cured thermally at elevated temperatures. The curing process often involves a multi-step cycle to manage the reaction and ensure complete crosslinking. A typical thermal cure schedule might be: 145°C for 2 hours, followed by 185°C for 2 hours, 225°C for 2 hours, and a final post-cure at 275°C for 2 hours[16][17]. The exact temperatures and durations depend on the specific BMI formulation, including any comonomers or catalysts used. Free-radical initiators, such as organic peroxides (e.g., dicumyl peroxide), can also be used to initiate polymerization at temperatures around 175°C[12].
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various processability enhancement strategies on the properties of BMI resins.
Table 1: Effect of Flexible Aliphatic Amine (MAA) on BMI Resin Properties
| Property | Neat BMI | 1% MAA-modified BMI | % Improvement |
| Elongation at Break | - | - | 32.3% |
| Flexural Strength | - | - | 30.1% |
| KIC (Fracture Toughness) | - | - | 24.3% |
| GIC (Fracture Energy) | - | - | 54.2% |
Data sourced from[3].
Table 2: Effect of Thermoplastic Toughening on BMI Resin Properties
| Toughening Agent | Base BMI System | KIC (MPa·m¹/²) (Neat) | KIC (MPa·m¹/²) (Modified) | Tg (°C) (Neat) | Tg (°C) (Modified) |
| Polyphenylene Oxide (PPO) Particles | Cytec 5250 (BDM, DABA, 2,4-bismaleimidotoluene) | 0.97 | 1.40 | 275 | 275 |
Data sourced from[1].
Table 3: Properties of Binary Mixtures of BMI and o,o'-diallyl bisphenol A (DABA)
| Molar Ratio (BMI/DABA) | GIC (J/m²) | KIC (MPa·m¹/²) | Tg (°C) | Flexural Modulus (GPa) |
| 1.2 / 1 | 320 | 0.85 | 270 | 3.2 |
| 1.5 / 1 | 190 | 0.65 | 275 | 3.3 |
| 2.0 / 1 | 110 | 0.50 | 280 | 3.4 |
Data sourced from[7].
Experimental Protocols
Protocol 1: Preparation of a Toughened BMI Resin using a Reactive Diluent (DABA)
-
Materials: 4,4'-Bismaleimidodiphenylmethane (BDM) powder, o,o'-diallyl bisphenol A (DABA) liquid.
-
Procedure: a. Pre-heat the DABA liquid to approximately 80-100°C to reduce its viscosity. b. In a suitable mixing vessel, slowly add the BDM powder to the pre-heated DABA liquid in the desired molar ratio (e.g., 1.2:1 BDM:DABA). c. Stir the mixture mechanically at 110-130°C until all the BDM powder is completely dissolved and a homogeneous, clear solution is obtained. d. Degas the mixture in a vacuum oven at 120°C for 15-30 minutes to remove any entrapped air bubbles. e. The formulated resin is now ready for use in casting, infusion, or prepregging.
-
Curing: a. Pour the resin into a pre-heated mold. b. Cure the resin in an oven using a staged curing cycle, for example: 180°C for 2 hours, followed by 210°C for 2 hours, and a post-cure at 250°C for 4 hours. c. Allow the cured part to cool slowly to room temperature to minimize residual thermal stresses.
Protocol 2: Characterization of Resin Toughness (Fracture Toughness, KIC)
-
Specimen Preparation: a. Prepare rectangular specimens from the cured resin according to ASTM D5045 standard (e.g., single-edge-notch-bend, SENB, specimens). b. Machine a sharp notch in the center of each specimen. c. Create a sharp pre-crack at the tip of the machined notch by gently tapping a fresh razor blade into the notch.
-
Testing: a. Mount the specimen in a three-point bending fixture on a universal testing machine. b. Apply a load to the specimen at a constant displacement rate until the specimen fractures. c. Record the load-displacement curve.
-
Calculation: a. Determine the peak load (PQ) from the load-displacement curve. b. Calculate the critical stress intensity factor, KIC, using the formula specified in ASTM D5045, which takes into account the specimen geometry (span, width, thickness) and the pre-crack length.
Visualizations
Caption: Workflow for formulating, processing, and characterizing toughened BMI resins.
Caption: Troubleshooting logic for common BMI resin processing issues.
References
- 1. scispace.com [scispace.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. mdpi.com [mdpi.com]
- 9. EP0253600A2 - Bismaleimide formulations containing olefinic ether modifiers - Google Patents [patents.google.com]
- 10. Beyond Epoxy: High Performance Thermosets Part Three - Liquid Bismaleimides - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. US20040225059A1 - Imide-extended liquid bismaleimide resin - Google Patents [patents.google.com]
- 12. caplinq.com [caplinq.com]
- 13. US8389631B2 - Bismaleimide resin system with improved manufacturing properties - Google Patents [patents.google.com]
- 14. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 15. Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core–Shell Polymers for Bonding CFRP [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Flexible bismaleimide resins based on bio‐based diamine: Synthesis and properties | Semantic Scholar [semanticscholar.org]
Troubleshooting poor adhesion in 1,4-Phenylenebismaleimide adhesives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,4-Phenylenebismaleimide (PBM) adhesives.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question: What are the most common causes of poor adhesion or bond failure with PBM adhesives?
Answer: Adhesive bond failure can typically be categorized as either cohesive failure (failure within the adhesive layer itself) or adhesive failure (failure at the interface between the adhesive and the substrate).[1] The most common culprits for poor adhesion are:
-
Improper Surface Preparation: This is the most frequent cause of adhesion failure.[2] Contaminants like oils, grease, dust, or oxide layers on the substrate surface can prevent the adhesive from making intimate contact and forming a strong bond.
-
Inadequate Curing: PBM adhesives require specific temperature and time protocols to achieve full cross-linking and optimal mechanical properties. Incomplete curing will result in a weak bond.
-
Environmental Factors: Exposure to moisture, especially before or during curing, can interfere with the adhesion process.[1] Extreme temperatures outside the adhesive's service range can also lead to bond failure.
-
Incorrect Bondline Thickness: An optimal bondline thickness, typically between 0.05 and 0.15 mm, is crucial for achieving maximum shear strength.[3]
-
Substrate Incompatibility: While PBM adhesives bond well to many substrates, certain materials may require specific surface treatments or primers to achieve good adhesion.
Question: My PBM adhesive bond failed at the interface with the substrate. How can I improve this?
Answer: An interfacial failure, also known as adhesive failure, points directly to issues with the interaction between the adhesive and the substrate. To address this, focus on optimizing your surface preparation. For metallic substrates like aluminum or steel, a multi-step process is recommended:
-
Degreasing: Thoroughly clean the substrate to remove any organic contaminants.
-
Mechanical Abrasion or Chemical Etching: This step is critical to remove oxide layers and increase the surface area for mechanical interlocking.
-
Final Cleaning: A final cleaning step ensures all debris from the abrasion or etching process is removed.
It is crucial to apply the adhesive as soon as possible after surface preparation to prevent re-contamination or oxidation of the surface.
Question: The adhesive itself seems to have cracked or failed, but it is still bonded to both substrates. What causes this?
Answer: This type of failure is known as cohesive failure and indicates that the adhesive itself is the weak point in the assembly.[1] Potential causes include:
-
Incomplete or Improper Curing: If the adhesive is not cured according to the recommended schedule, it will not achieve its full mechanical strength. Ensure your oven is properly calibrated and that the bond line is reaching the target temperature for the specified duration.
-
Adhesive Formulation Issues: If you are formulating the PBM adhesive in-house, improper mixing ratios of monomers or the inclusion of impurities can lead to a weak polymer network.
-
Thermal Stresses: A mismatch in the coefficient of thermal expansion (CTE) between the adhesive and the substrates can induce stresses that lead to cohesive failure, especially in applications with significant temperature fluctuations.
Question: What is a recommended curing schedule for PBM adhesives?
Answer: A common curing schedule for bismaleimide adhesives involves a two-stage process. A recommended starting point is to cure for 2 hours at 150°C followed by a post-cure of 2 hours at 200°C . This staged approach allows for initial curing at a lower temperature, followed by a higher temperature post-cure to achieve maximum cross-linking and enhance thermal and chemical resistance.
Data Presentation
Table 1: Lap Shear Strength of a Modified Bismaleimide Adhesive at Elevated Temperatures
The following table summarizes the lap shear strength of an epoxy-modified bismaleimide structural adhesive on aluminum joints at various temperatures. This data illustrates the high-temperature performance capabilities of BMI-based adhesives.
| Test Temperature (°C) | Average Lap Shear Strength (MPa) |
| 23 | 32.0 |
| 120 | Not specified, but noted as comparable to 23°C |
| 150 | Comparable to 23°C |
| 200 | 17.9 |
Data adapted from a study on an epoxy-modified BMI structural adhesive.[4]
Table 2: Effect of Surface Preparation on Shear Strength of BMI Composite Joints
This table provides a qualitative comparison of the effectiveness of different surface preparation methods on the mean shear strength of adhesively bonded bismaleimide composite joints.
| Surface Preparation Method | Relative Mean Shear Strength |
| Sanded Composite | Baseline |
| Dry Peel Ply | Lower than sanded composite |
| Wet Peel Ply | Higher than sanded composite |
This data highlights the importance of selecting an appropriate surface preparation technique.
Experimental Protocols
Protocol 1: Surface Preparation of Aluminum Substrates for PBM Adhesive Bonding
This protocol details a robust method for preparing aluminum surfaces to achieve optimal adhesion.
Materials:
-
Trichloroethylene
-
Sodium dichromate
-
Sulfuric acid (96%)
-
Distilled water
-
Clean cotton gloves
-
Hot air source
Procedure:
-
Degreasing: Suspend the aluminum parts in a vapor degreaser with trichloroethylene or wipe the bonding surfaces with a clean cloth saturated with trichloroethylene. Allow the parts to dry completely.
-
Chemical Etching:
-
Prepare an etching solution by carefully dissolving 3 parts by weight of sodium dichromate in 20 parts by weight of water. Slowly and carefully add 10 parts by weight of 96% sulfuric acid to the solution. (Caution: This is an exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment).
-
Immerse the aluminum parts in the etching solution for 10 minutes. For certain alloys, a shorter time of 1-3 minutes may be sufficient.
-
-
Rinsing:
-
Remove the parts from the etching solution and rinse thoroughly with ambient temperature tap water.
-
Follow with a rinse in hot (65-77°C) distilled water.
-
-
Drying: Dry the parts thoroughly using a hot air source.
-
Handling: From this point forward, handle the prepared surfaces only with clean cotton gloves to prevent contamination.[5]
-
Bonding: Apply the PBM adhesive to the prepared surfaces as soon as possible after drying.
Protocol 2: Curing of this compound Adhesive Film
This protocol provides a general procedure for curing a PBM adhesive film.
Materials:
-
PBM adhesive film
-
Substrates prepared according to Protocol 1 or another appropriate method
-
Mechanical clamps or press
-
Programmable oven
Procedure:
-
Adhesive Application:
-
Cut the PBM adhesive film to the desired shape.
-
Remove the protective backing from one side of the film and apply it to one of the prepared substrate surfaces.
-
Remove the second protective backing and carefully position the second substrate.
-
-
Assembly and Clamping:
-
Secure the assembly using mechanical clamps or a press. Only low pressure is required to ensure intimate contact between the substrates and the adhesive film.
-
-
Curing Cycle:
-
Place the clamped assembly in a programmable oven.
-
Ramp the temperature to 150°C and hold for 2 hours .
-
Ramp the temperature to 200°C and hold for an additional 2 hours .
-
Turn off the oven and allow the assembly to cool slowly to room temperature before removing the clamps.
-
Visualizations
Troubleshooting Logic for Poor Adhesion
The following diagram illustrates a logical workflow for troubleshooting poor adhesion in PBM adhesives.
Caption: A decision tree for troubleshooting poor PBM adhesive adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. The Effect of Adhesive Layer Thickness on Joint Static Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxy-Modified Bismaleimide Structural Adhesive Film Toughened Synergistically with PEK-C and Core–Shell Polymers for Bonding CFRP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Surfaces for Epoxy Adhesive Bonding [smooth-on.com]
Technical Support Center: Bismaleimide (BMI) Composite Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing foaming and gap formation in Bismaleimide (BMI) composite materials during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Foaming or bubble formation during curing.
Q1: What are the primary causes of foaming in my BMI composite during the cure cycle?
A1: Foaming in BMI composites during curing is primarily caused by the expansion of entrapped volatiles. The most common sources of these volatiles are:
-
Moisture: BMI resins are susceptible to moisture absorption.[1] This moisture turns into steam at elevated curing temperatures, leading to bubble formation and voids.[2]
-
Entrapped Air: Air can be introduced during the mixing of resin components, the layup of prepreg materials, or due to leaks in the vacuum bagging setup.[3]
-
Solvents: Residual solvents from prepreg manufacturing or cleaning processes can vaporize during curing.
-
Reaction Byproducts: Although BMI cure reactions are typically addition polymerization with no byproducts, some formulations or additives might release volatiles.
Q2: I've observed foaming at around 250°C during my BMI resin cure. What steps can I take to prevent this?
A2: Foaming at elevated temperatures is a common issue. Here are several troubleshooting steps:
-
Pre-dry Prepregs/Resin: Before curing, dry the BMI prepreg or resin in a vacuum oven at a temperature below the curing temperature to remove absorbed moisture.
-
Degas the Resin: If you are working with a liquid BMI resin system, it is crucial to degas the resin under vacuum before infusion or application.[4] This process removes dissolved air and other volatile components.
-
Optimize Cure Cycle: Introduce intermediate holds at temperatures below the foaming temperature. This allows for the gradual removal of volatiles before the resin viscosity increases significantly. Applying high pressure during the cure can also help to suppress bubble formation.[5]
-
Ensure a Leak-free Vacuum Bag: A proper vacuum bag setup is essential to remove entrapped air and volatiles. Check for any leaks in the sealant tape and bagging film.
Issue 2: Void and gap formation in the cured composite.
Q3: What is the difference between foaming and void/gap formation?
A3: While related, they are distinct phenomena. Foaming refers to the visible formation of bubbles within the resin during the curing process. Voids are the resulting empty spaces or pores within the cured composite laminate that can arise from foaming, entrapped air, or resin shrinkage.[6] Gaps are typically larger, planar voids that can occur between plies (interlaminar) or within a ply (intralaminar) due to issues like improper layup or resin flow.
Q4: How can I minimize void and gap formation in my BMI composites, particularly when using Out-of-Autoclave (OOA) processing?
A4: OOA processing is more susceptible to void formation due to the lower pressure applied compared to autoclave processing.[7] To mitigate this:
-
Use OOA-specific Prepregs: These prepregs are designed with engineered pathways to facilitate air removal.
-
Optimize the Cure Cycle: A carefully designed cure cycle with slow heating rates and intermediate temperature holds is critical for OOA processing to allow sufficient time for air to escape.
-
Proper Vacuum Bagging: A well-executed vacuum bagging setup is paramount. This includes using appropriate breather and bleeder materials to absorb excess resin and facilitate air removal.[8][9]
-
Debulking: Periodically compacting the laminate under vacuum during the layup process (debulking) can help remove trapped air between plies.[8]
Q5: What is an acceptable void content for BMI composites?
A5: The acceptable void content depends on the application and the required mechanical performance. For many aerospace applications, a void content of less than 2% is often required.[3] Higher void content can significantly degrade mechanical properties such as interlaminar shear strength, compressive strength, and fatigue resistance.[10]
Data Presentation
Table 1: Effect of Cure Pressure on Void Content in T800/X850 Composite Laminates
| Cure Pressure (MPa) | Average Void Content (%) |
| 0.0 | 4.8 |
| 0.1 | 2.5 |
| 0.2 | 1.5 |
| 0.4 | 0.8 |
| 0.6 | 0.6 |
Data adapted from a study on the effects of cure pressure on composite laminates.[5][11]
Table 2: Influence of Post-Cure Temperature on Glass Transition Temperature (Tg) of a BMI Composite
| Post-Cure Temperature (°C) | Glass Transition Temperature (Tg) (°C) |
| 227 | 285 |
| 243 | 295 |
| 260 | 305 |
Data suggests that higher post-cure temperatures can increase the Tg of BMI resins, which can be a critical parameter for high-temperature applications.[4]
Experimental Protocols
Protocol 1: Degassing BMI Resin
Objective: To remove dissolved air and other volatile components from liquid BMI resin before curing.
Materials:
-
Liquid BMI resin and hardener
-
Mixing container
-
Vacuum chamber with a transparent lid
-
Vacuum pump
-
Stirring rod
Procedure:
-
Carefully weigh and mix the BMI resin and hardener in the mixing container according to the manufacturer's instructions.
-
Place the container with the mixed resin inside the vacuum chamber. The container should be large enough to accommodate a 2 to 6-fold expansion of the resin during degassing.
-
Ensure the vacuum chamber lid is securely sealed.
-
Turn on the vacuum pump to begin evacuating the chamber.
-
Observe the resin closely. As the pressure drops, bubbles will start to form and rise to the surface. The resin volume will expand.
-
If the resin rises too quickly and threatens to overflow, slowly open the vent valve to introduce a small amount of air, which will cause the foam to collapse.
-
Continue to apply vacuum until the vigorous bubbling subsides and only small bubbles are occasionally rising. This may take several minutes depending on the resin viscosity and volume.
-
Once degassing is complete, turn off the vacuum pump and slowly vent the chamber to atmospheric pressure.
-
The degassed resin is now ready for use.
Protocol 2: Void Content Determination by Acid Digestion (based on ASTM D3171)
Objective: To determine the void content of a cured BMI composite laminate.
Materials:
-
Cured BMI composite specimen
-
Analytical balance
-
Beaker
-
Nitric acid or a mixture of sulfuric acid and hydrogen peroxide (use appropriate personal protective equipment and a fume hood)
-
Hot plate or heating mantle
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
-
Desiccator
Procedure:
-
Cut a small, representative specimen from the cured composite laminate (typically 1-2 grams).
-
Measure the dimensions of the specimen to calculate its volume.
-
Weigh the specimen accurately using an analytical balance.
-
Calculate the density of the composite specimen.
-
Place the specimen in a beaker and add the appropriate acid solution in a fume hood. For many carbon fiber reinforced polymers, nitric acid or a mixture of sulfuric acid and hydrogen peroxide is used.[12]
-
Gently heat the beaker to accelerate the digestion of the BMI resin matrix. The temperature and duration will depend on the specific resin system.
-
Once the resin is completely digested, the reinforcing fibers will be left.
-
Carefully filter the solution to separate the fibers from the acid.
-
Thoroughly wash the fibers with distilled water and then acetone to remove any residual acid and dissolved matrix.
-
Dry the cleaned fibers in an oven at a specified temperature until a constant weight is achieved.
-
Weigh the dry fibers accurately.
-
Using the known densities of the fiber and matrix, and the measured weights of the composite specimen and the fibers, calculate the fiber volume fraction, matrix volume fraction, and the void content as a percentage of the total volume. The void content is calculated by subtracting the sum of the fiber and matrix volumes from the total specimen volume.[13]
Visualizations
Caption: Troubleshooting workflow for addressing foaming in BMI composites.
Caption: Key steps for preventing void formation in BMI composites.
References
- 1. researchgate.net [researchgate.net]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Identify Defects and Damage in Composite Materials and Structures? [addcomposites.com]
- 7. researchgate.net [researchgate.net]
- 8. open-access.bcu.ac.uk [open-access.bcu.ac.uk]
- 9. westsystem.com [westsystem.com]
- 10. Void Content Determination of Carbon Fiber Reinforced Polymers: A Comparison between Destructive and Non-Destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 13. Content Analysis for Composite Materials by ASTM D3171 [intertek.com]
Technical Support Center: Modifying Bismaleimide (BMI) Resins for Enhanced Mechanical Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismaleimide (BMI) resins. Our goal is to help you overcome common challenges and successfully modify BMI resins to achieve desired mechanical properties.
Frequently Asked Questions (FAQs)
Q1: Why are my cured bismaleimide resins so brittle?
A1: Unmodified bismaleimide resins are inherently brittle due to their high cross-link density and the aromatic nature of their molecular structure.[1][2][3] This rigid network, while providing excellent thermal stability, allows for very little plastic deformation before failure, resulting in low fracture toughness.
Q2: How can I improve the toughness of my BMI resin?
A2: Several methods can be employed to enhance the toughness of BMI resins. The most common strategies involve:
-
Incorporating Thermoplastics: Blending BMI resins with high-performance thermoplastics like polyetherimides (PEI), polyether sulfones (PES), and polyetherketones (PEK) can significantly improve fracture toughness.[4][5][6]
-
Adding Elastomers: Introducing reactive elastomers, such as carboxyl-terminated butadiene acrylonitrile (CTBN), can increase toughness by forming a separate, energy-absorbing phase within the BMI matrix.[5]
-
Using Reactive Diluents: Co-monomers like o,o′-diallyl bisphenol A (DABA) can be used to reduce the cross-link density and improve processability, leading to a tougher network.[7]
-
Nanoparticle Reinforcement: The addition of nanoparticles, such as nano-silica, carbon nanotubes, or functionalized graphene oxide, can enhance toughness by promoting crack deflection and energy dissipation.[6][8][9]
-
Chain Extension with Diamines: Reacting the BMI monomer with a diamine, such as 4,4′-methylenedianiline (MDA), through a Michael addition reaction extends the polymer chains and reduces cross-link density.[1][2][10]
Q3: What is the effect of adding a toughening agent on the glass transition temperature (Tg) of my BMI resin?
A3: The effect on Tg depends on the type and concentration of the toughening agent.
-
Thermoplastics: High-Tg thermoplastics may have a minimal negative impact on the Tg of the blend and in some cases, can even increase it slightly.[2][11]
-
Elastomers and Flexible Modifiers: These modifiers often lead to a decrease in Tg because they increase the free volume and molecular mobility of the polymer network.[5]
-
Reactive Diluents: The inclusion of reactive diluents can also lower the Tg of the final cured resin.[5]
Q4: I'm observing phase separation in my thermoplastic-modified BMI resin. How can I control this?
A4: Phase separation is a common phenomenon in thermoplastic-modified thermosets and is crucial for the toughening mechanism.[4] To control it, you can:
-
Use Reactive End-Groups: Employing thermoplastics with reactive end-groups that can co-react with the BMI matrix improves the interfacial adhesion between the phases.[4]
-
Control Molecular Weight: The molecular weight of the thermoplastic modifier influences the morphology of the phase separation.[4]
-
Optimize Cure Cycle: The temperature ramp rate and cure time can affect the kinetics of phase separation. A faster cure rate may lead to smaller phase-separated domains.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Fracture Toughness / Brittleness | High cross-link density of the neat BMI resin. | - Incorporate toughening agents such as thermoplastics (PEI, PES), elastomers (CTBN), or reactive diluents (DABA).[4][5][6]- Introduce nanoparticles like nano-silica or functionalized graphene oxide to promote energy dissipation.[8][9]- Perform a Michael addition reaction with a diamine to increase chain flexibility.[1][10] |
| Poor Processability / High Viscosity | High melting point and viscosity of BMI monomers. | - Use reactive diluents like o,o′-diallyl bisphenol A (DABA) to reduce viscosity.[7]- Modify with low molecular weight thermoplastics.[6]- Blend with lower viscosity epoxy resins.[7][11] |
| Reduced Glass Transition Temperature (Tg) | Addition of flexible modifiers, elastomers, or some reactive diluents. | - Select toughening agents with high intrinsic thermal stability, such as certain thermoplastics (e.g., PEK-C).[11]- Optimize the concentration of the modifier to balance toughness and thermal performance.- Ensure complete curing through an appropriate post-cure cycle.[12] |
| Incomplete Curing | Inappropriate cure temperature or time; steric hindrance. | - Follow a multi-step curing schedule with a final high-temperature post-cure (e.g., 200–250°C).[7]- Use differential scanning calorimetry (DSC) to verify the absence of residual exothermic heat.[12]- For Michael addition modified systems, ensure the correct stoichiometric ratio of amine to maleimide.[10] |
| Void Formation in Cured Resin | Evolution of volatiles from condensation reactions (less common in addition-cure BMIs) or trapped air. | - Degas the resin mixture under vacuum before curing.- Use addition-cure BMI systems which do not produce volatile by-products.[7] |
| Inconsistent Mechanical Properties | Poor dispersion of modifiers (e.g., nanoparticles); uncontrolled phase separation. | - Use high-shear mixing or ultrasonication to disperse nanoparticles effectively.- Employ functionalized nanoparticles to improve compatibility with the BMI matrix.[9]- Control the cure cycle to achieve a consistent and optimal morphology for thermoplastic-modified systems. |
Quantitative Data on Modified BMI Resins
The following tables summarize the effects of various modification strategies on the mechanical properties of bismaleimide resins.
Table 1: Effect of Thermoplastic and Elastomeric Modifiers
| Modifier | Concentration (wt%) | Fracture Toughness (KIc, MPa·m1/2) | Glass Transition Temp. (Tg, °C) | Reference |
| Neat BMI | 0 | 0.48 | 244 | [5] |
| Hyperbranched Poly(ether-ketone-imide) | - | 0.55 | 264 | [5] |
| Maleimide-terminated Poly(ether sulfone) | 20 | - | - | [4] |
| CTBN Elastomer | 40 | - | Reduced | [5] |
| PEK-C | 40 phr | - | 198.9 | [11] |
Note: A dash (-) indicates data not provided in the source.
Table 2: Effect of Nanoparticle Reinforcement
| Modifier | Concentration (wt%) | Impact Strength (kJ/m²) | Flexural Strength (MPa) | Reference |
| Neat BMI | 0 | - | 83.9 | [1] |
| APTES-functionalized Graphene Oxide | - | 84.3% increase | 54.5% increase | [9] |
| Nano-SiO₂ with Hyperbranched Polyimide | 3 (nano-SiO₂) / 40 (HBPI) | 97.2% increase | - | [8] |
Note: Some data is presented as a percentage increase over the neat resin.
Table 3: Effect of Reactive Modification
| Modifier System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temp. (Tg, °C) | Reference |
| Pure BMI | 83.9 | - | - | [1] |
| BMI modified with ODA (diamine) | 189.9 | - | Declined | [1][2] |
| BMI modified with FDA (diamine) | - | 5.2 | Declined | [1][2] |
| BDM/DABPA with PPENS-DA | - | - | 237 to 265 | [13] |
Note: ODA = 4,4'-oxydianiline; FDA = 4,4'-(hexafluoroisopropylidene)diphthalic anhydride; BDM/DABPA = N,N'-bismaleimido-4,4'-diphenylmethane / diallyl bisphenol A; PPENS-DA = amino-terminated poly(phthalazinone ether nitrile sulfone)s.
Experimental Protocols
Protocol 1: Toughening BMI with a Thermoplastic (Polyetherimide - PEI)
-
Dissolution: Dissolve a predetermined amount of PEI powder in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) with gentle heating and stirring until a homogeneous solution is obtained.
-
Blending: Add the BMI monomer powder to the PEI solution. Continue stirring until the BMI is completely dissolved.
-
Solvent Removal: Pour the solution into a shallow dish and place it in a vacuum oven. Gradually increase the temperature to remove the solvent completely. This step is critical to avoid void formation during curing.
-
Degassing: Once the solvent is removed, raise the temperature to melt the resin blend. Apply a vacuum to degas the molten resin and remove any trapped air bubbles.
-
Casting and Curing: Pour the degassed resin into a preheated mold. Cure the resin using a staged curing cycle, for example: 180°C for 2 hours, followed by 210°C for 2 hours, and a post-cure at 240°C for 4 hours. The exact cycle should be optimized for the specific BMI system.
-
Characterization: After cooling to room temperature, demold the sample and perform mechanical tests (e.g., fracture toughness, tensile strength).
Protocol 2: Modification of BMI via Michael Addition with a Diamine
-
Monomer Preparation: Melt the BMI monomer (e.g., 4,4'-bismaleimidodiphenylmethane - BDM) in a reaction vessel at a temperature above its melting point (e.g., 160°C).
-
Chain Extension: Slowly add the diamine (e.g., 4,4'-methylenedianiline - MDA) to the molten BMI with continuous stirring. The stoichiometric ratio of BMI to diamine will determine the final properties. A 2:1 molar ratio is common for chain extension.
-
Pre-reaction: Maintain the temperature and stirring for a period (e.g., 30 minutes) to allow the Michael addition reaction to proceed, forming a prepolymer. The viscosity of the mixture will increase.
-
Degassing: Reduce the pressure in the vessel to degas the prepolymer and remove any entrapped air.
-
Curing: Transfer the prepolymer to a mold and cure at a high temperature (e.g., 200-250°C) for several hours to induce cross-linking through the remaining maleimide double bonds.[7]
-
Characterization: Cool the cured resin, demold, and characterize its mechanical and thermal properties.
Visualizations
Caption: Key reaction pathways in the modification and curing of BMI resins.
Caption: General experimental workflow for modifying and preparing BMI resin samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. scispace.com [scispace.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. Mechanical and thermal properties of synergistic modification of bismaleimide polymer composites with nano‐SiO2 and hyperbranched polyimide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 1,4-Phenylenebismaleimide vs. Epoxy Resins for High-Temperature Applications
In the demanding landscape of high-performance polymers, the selection of a resin system capable of withstanding extreme thermal and mechanical stresses is paramount. For researchers, scientists, and professionals in drug development and other advanced fields, the choice between 1,4-Phenylenebismaleimide (1,4-PBM) and high-temperature epoxy resins is a critical design consideration. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal material for high-temperature applications.
Executive Summary
Bismaleimide (BMI) resins, particularly 1,4-PBM, are renowned for their exceptional thermal stability, retaining mechanical properties at temperatures where conventional epoxy resins falter.[1] High-temperature epoxy resins, however, have undergone significant formulation advancements, offering a versatile and often more cost-effective alternative with a broad range of processing characteristics. The primary trade-off lies between the superior thermal resistance of 1,4-PBM and the balanced performance and processability of specialized epoxy formulations.
Chemical Structures
A fundamental understanding of the molecular architecture of these thermosets is crucial to appreciating their performance differences.
Caption: Molecular structures of 1,4-PBM and a representative epoxy resin (DGEBA).
Performance Comparison: Quantitative Data
The following tables summarize key performance indicators for 1,4-PBM and high-temperature epoxy resins based on experimental data from various studies. It is important to note that direct comparisons can be challenging due to variations in specific formulations, curing cycles, and testing conditions.
Table 1: Thermal Properties
| Property | This compound (BMI) | High-Temperature Epoxy Resins | Test Method |
| Glass Transition Temperature (Tg) | > 250 °C (often > 300 °C)[2] | 180 - 240 °C[3][4] | DMA or DSC |
| Decomposition Temperature (Td, 5% weight loss) | ~400 - 450 °C[5] | ~350 - 400 °C | TGA |
Table 2: Mechanical Properties
| Property | This compound (BMI) | High-Temperature Epoxy Resins | Test Method |
| Flexural Strength @ 25°C | ~130 - 190 MPa[6] | ~110 - 150 MPa | ASTM D790 |
| Flexural Modulus @ 25°C | ~3.5 - 5.2 GPa[6] | ~3.0 - 4.5 GPa | ASTM D790 |
| Flexural Strength Retention @ 200°C | High | Moderate to Low | ASTM D790 |
Table 3: Hygrothermal Performance
| Property | This compound (BMI) | High-Temperature Epoxy Resins | Test Method |
| Water Absorption (24h immersion @ 23°C) | < 1.0% | 0.1 - 0.8% | ASTM D570 |
| Effect on Tg | Less pronounced reduction | Significant reduction | DMA after conditioning |
Logical Comparison Workflow
The selection process for a high-temperature resin can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting a high-temperature resin.
Detailed Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies. Below are detailed descriptions of the key experimental protocols.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) and the viscoelastic properties of the cured resin as a function of temperature.
Apparatus: A Dynamic Mechanical Analyzer (DMA) capable of applying a sinusoidal strain to a sample and measuring the resultant stress. Common modes include three-point bending or single/dual cantilever.[7]
Procedure:
-
Sample Preparation: Rectangular specimens of precise dimensions (e.g., 55 mm x 12.5 mm x 3.1 mm) are prepared from the cured resin.[7] Samples are dried to remove any absorbed moisture.
-
Test Setup: The specimen is mounted in the appropriate fixture (e.g., three-point bending).
-
Test Parameters:
-
Frequency: A constant frequency, typically 1 Hz, is applied.[7]
-
Strain/Amplitude: A small, constant oscillatory strain or amplitude (e.g., 15 µm) is applied to ensure the measurement is within the material's linear viscoelastic region.[7]
-
Temperature Program: The sample is subjected to a controlled temperature ramp, for example, from ambient temperature to a temperature above the expected Tg, at a constant heating rate (e.g., 5-10 °C/min).[7]
-
Atmosphere: The test is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[7]
-
-
Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
Tg Determination: The Tg can be determined from the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve.[7] It is crucial to specify the method used for Tg determination as the values can differ.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition temperature of the cured resin.
Apparatus: A Thermogravimetric Analyzer (TGA) consisting of a high-precision balance and a furnace capable of controlled heating.
Procedure:
-
Sample Preparation: A small, representative sample of the cured resin (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum crucible.
-
Test Setup: The crucible is placed on the TGA balance within the furnace.
-
Test Parameters:
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 800 °C).[8]
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study the inherent thermal stability without oxidation.
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which a certain percentage of weight loss occurs (e.g., Td at 5% weight loss).
Flexural Properties Testing (ASTM D790)
Objective: To determine the flexural strength and modulus of the cured resin at various temperatures.
Apparatus: A universal testing machine equipped with a three-point bending fixture.
Procedure:
-
Sample Preparation: Rectangular bar specimens are prepared according to ASTM D790 specifications.
-
Test Setup: The specimen is placed on two supports, and a load is applied to the center of the specimen.
-
Test Parameters:
-
Span-to-Depth Ratio: A specific span-to-depth ratio (e.g., 16:1) is used.
-
Loading Rate: The load is applied at a constant rate of crosshead motion.
-
Temperature: For high-temperature testing, the fixture and specimen are enclosed in a temperature-controlled chamber.
-
-
Data Acquisition: The applied load and the resulting deflection are recorded until the specimen breaks or yields.
-
Data Analysis: The flexural strength and modulus are calculated from the load-deflection curve.
Water Absorption Testing (ASTM D570)
Objective: To determine the amount of water absorbed by the cured resin under specified conditions.
Procedure:
-
Sample Preparation: Disc- or square-shaped specimens of a specified thickness are prepared and dried in an oven to a constant weight.
-
Initial Weighing: The dried specimens are cooled in a desiccator and then weighed.
-
Immersion: The specimens are immersed in distilled water at a controlled temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: After immersion, the specimens are removed, patted dry with a lint-free cloth, and reweighed.
-
Calculation: The percentage increase in weight is calculated to determine the water absorption.
Conclusion
For applications demanding the utmost in thermal stability, particularly at service temperatures exceeding 250°C, this compound resins present a compelling, albeit often more expensive, solution.[1] Their rigid aromatic backbone and high crosslink density contribute to superior retention of mechanical properties at elevated temperatures. High-temperature epoxy resins, on the other hand, offer a more versatile and cost-effective approach for applications with operating temperatures in the 180-240°C range.[3][4] Advancements in epoxy formulation have led to systems with excellent thermal and mechanical performance, coupled with more favorable processing characteristics.
The selection between these two classes of high-performance thermosets should be guided by a thorough analysis of the specific application requirements, including the maximum operating temperature, the nature and magnitude of mechanical loads, and budgetary constraints. The experimental data and protocols provided in this guide serve as a foundational resource for making an informed decision.
References
- 1. Bismaleimide Resins VS Epoxy Resins [yangchentech.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dianhydrides.com [dianhydrides.com]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. Dynamic mechanical analysis - Wikipedia [en.wikipedia.org]
- 7. pbipolymer.com [pbipolymer.com]
- 8. epfl.ch [epfl.ch]
Bismaleimide in the Arena of High-Performance Polymers: A Comparative Guide
Bismaleimide (BMI) resins stand as a critical class of thermosetting polymers, occupying a significant niche in high-performance applications where thermal stability and robust mechanical properties are paramount. This guide provides an objective comparison of BMI resins against other leading high-performance polymers, including Polyetheretherketone (PEEK), Polyimides (PI), and Cyanate Esters (CE). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed material selections.
Performance Snapshot: A Quantitative Comparison
The following tables summarize the key thermal and mechanical properties of Bismaleimide, PEEK, Polyimide, and Cyanate Ester resins. These values are compiled from various technical datasheets and research publications and should be considered representative, as specific properties can vary based on the exact formulation, processing, and reinforcement.
Thermal Properties
| Property | Bismaleimide (BMI) | PEEK (Unfilled) | Polyimide (PI) | Cyanate Ester (CE) | Test Method |
| Glass Transition Temperature (Tg) | 282 - 366 °C | 143 - 150 °C | >260 °C | 242 - 400 °C | ASTM D7028 / ASTM E1640 |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | >260 °C | 152 - 157 °C | >315 °C | - | ASTM D648 |
| Coefficient of Thermal Expansion (CTE), α1 | 49 - 89 µm/m-°C | 45 µm/m-°C | - | - | - |
| Decomposition Temperature (Td) | >400 °C | - | - | >310 °C | ASTM E1131 |
Mechanical Properties
| Property | Bismaleimide (BMI) | PEEK (Unfilled) | Polyimide (PI) | Cyanate Ester (CE) | Test Method |
| Tensile Strength | 90 - 443 MPa | 95 - 116 MPa | 17.5 - 121 MPa | 82 - 90 MPa | ASTM D3039 / ASTM D638 |
| Tensile Modulus | 3.2 - 47.6 GPa | 3.3 - 4.2 GPa | 0.54 - 3.7 GPa | 2.6 - 3.0 GPa | ASTM D3039 / ASTM D638 |
| Flexural Strength | 145 MPa | 165 - 175 MPa | - | - | ASTM D790 |
| Flexural Modulus | 4.3 GPa | 4.1 - 4.2 GPa | - | - | ASTM D790 |
| Compressive Strength | 248 MPa | 118 MPa | 241 MPa | - | ASTM D6641 |
| Water Absorption (24 hrs) | - | 0.07 - 0.15 % | 0.7 % | Low | ASTM D570 |
In-Depth Analysis of Polymer Characteristics
Bismaleimide (BMI) resins are characterized by their exceptional thermal stability, retaining mechanical properties at elevated temperatures where many other polymers begin to degrade.[1] They are often used in aerospace and electronics due to their high glass transition temperatures and good hot/wet performance.[1] However, unmodified BMI resins can be brittle, a drawback that is often addressed by formulating them with toughening agents.[2]
Polyetheretherketone (PEEK) is a semi-crystalline thermoplastic known for its outstanding mechanical strength, stiffness, and chemical resistance.[3] It can be used continuously at temperatures up to 250°C and has excellent resistance to hydrolysis.[3] Unlike thermosets like BMI, PEEK is melt-processable, which can be an advantage in manufacturing complex geometries.
Polyimides (PI) are a broad class of polymers renowned for their thermal stability, chemical resistance, and excellent mechanical properties over a wide temperature range.[4][5] They can be either thermosetting or thermoplastic. Thermosetting polyimides, like BMI, offer high crosslink densities and thermal stability, while thermoplastic polyimides provide processing advantages.[4]
Cyanate Esters (CE) are thermosetting resins that, when cured, form highly cross-linked polycyanurate networks.[6] This structure imparts them with high glass transition temperatures, excellent dielectric properties, and very low moisture absorption, making them ideal for high-frequency electronics and aerospace applications.[6][7]
Experimental Protocols: A Methodological Overview
The data presented in this guide is derived from standardized testing procedures. Below are detailed descriptions of the key experimental methods used to characterize these high-performance polymers.
Thermal Analysis
-
Glass Transition Temperature (Tg) - ASTM D7028 / ASTM E1640 (Dynamic Mechanical Analysis - DMA) : This method determines the glass transition temperature by measuring the mechanical response of a material as it is deformed under a periodic stress while the temperature is increased.[8] A rectangular specimen is subjected to an oscillating force at a set frequency (commonly 1 Hz) and a controlled heating rate (e.g., 5°C/min). The Tg can be identified by the onset of a significant drop in the storage modulus (E'), the peak of the loss modulus (E"), or the peak of the tan delta curve.[8][9]
-
Decomposition Temperature (Td) - ASTM E1131 (Thermogravimetric Analysis - TGA) : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][10] A small sample is placed in a furnace, and its weight is continuously monitored as the temperature is increased at a constant rate.[4] The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[11]
Mechanical Testing
-
Tensile Properties - ASTM D3039 : This is a primary method for determining the in-plane tensile properties of polymer matrix composites.[6][12] A flat, rectangular specimen is gripped at both ends by a universal testing machine and pulled at a constant rate of displacement until it fractures.[1][13] Strain is measured using an extensometer or strain gauges.[13] The test yields critical data on tensile strength, tensile modulus, and elongation at break.[6][13]
-
Flexural Properties - ASTM D790 : This test measures the flexural strength and modulus of a material.[7] A rectangular bar specimen is placed on two supports and a load is applied to the center (3-point bending) until the specimen fails or reaches a specified strain. This test is crucial for materials that will be subjected to bending forces in their application.[7]
-
Compressive Properties - ASTM D6641 : This method determines the compressive strength and modulus of polymer matrix composites using a combined loading compression (CLC) fixture.[2] The fixture applies both end-loading and shear-loading to a rectangular specimen, which is compressed until failure. This test is vital for understanding a material's behavior under compressive loads, a common stress state in structural components.[2]
Visualizing Workflows and Relationships
To further clarify the experimental processes and the relationships between polymer properties, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Mechanical Property Testing of Polymer Composites.
Caption: Workflow for Thermal Analysis (DMA and TGA) of High-Performance Polymers.
Caption: Logical Relationship of Key Properties for High-Performance Polymers.
References
- 1. Beyond Epoxy: High Performance Thermosets Part One - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. dakenchem.com [dakenchem.com]
- 4. raptorresins.com [raptorresins.com]
- 5. osti.gov [osti.gov]
- 6. You are being redirected... [toraytac.com]
- 7. arptech.com.au [arptech.com.au]
- 8. Mechanical Testing of Composites [addcomposites.com]
- 9. Reference - An overview of mechanical and physical testing of composite materials - CKN Knowledge in Practice Centre [compositeskn.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. feronyl.com [feronyl.com]
A Comparative Guide to the Thermal Analysis of Cured 1,4-Phenylenebismaleimide Resins
High-performance thermosetting polymers are critical for applications in the aerospace, electronics, and automotive industries, where materials must withstand extreme temperatures and harsh conditions. Among these, bismaleimide (BMI) resins are renowned for their excellent thermal stability, high glass transition temperatures, and good mechanical properties at elevated temperatures. This guide provides a comparative thermal analysis of cured 1,4-Phenylenebismaleimide (1,4-PBM) resins and other common BMI systems, alongside alternative high-temperature thermosets such as cyanate esters and benzoxazines. The comparison is based on data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Protocols
The thermal properties of thermoset resins are primarily evaluated using DSC and TGA. The methodologies described below are representative of standard testing protocols found in the literature for analyzing these materials.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material. For thermosetting resins, it is crucial for determining the glass transition temperature (Tg) of the cured polymer and for monitoring the heat of reaction (curing exotherm) of the uncured resin.[1][2][3][4]
-
Sample Preparation: A small amount of the resin (typically 5-15 mg) is weighed into an aluminum DSC pan.[3] For resins that release volatile components during curing, sealed crucibles are recommended.[5]
-
Typical Experimental Program (Heat-Cool-Heat):
-
First Heat Scan: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere like nitrogen.[5][6][7] This scan measures the curing exotherm for uncured or partially cured samples.[2][3]
-
Cooling Scan: The sample is cooled back to the starting temperature.
-
Second Heat Scan: The sample is reheated at the same rate. This scan is used to determine the glass transition temperature (Tg) of the cured material. The absence of a residual cure exotherm indicates a complete cure.[2]
-
-
Data Analysis: The Tg is identified as a step change in the heat flow curve.[3] The heat of curing (ΔH) is calculated by integrating the area of the exothermic peak. The degree of cure can be determined by comparing the residual heat of reaction in a partially cured sample to that of a completely uncured sample.[4][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of the cured resin, including the onset of decomposition and the amount of material remaining at high temperatures (char yield).[1]
-
Sample Preparation: A small sample of the cured resin (typically 10-20 mg) is placed in a TGA crucible (e.g., platinum or ceramic).[6][9]
-
Typical Experimental Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) to a high temperature (e.g., 800°C or 900°C) under a controlled atmosphere.[6][9][10] An inert atmosphere (nitrogen) is used to study thermal degradation, while an oxidative atmosphere (air) is used to assess thermo-oxidative stability.[1][7]
-
Data Analysis: The key parameters obtained from the TGA curve are the onset decomposition temperature (often reported as Td, T5%, or T10% for the temperature at which 5% or 10% weight loss occurs) and the char yield (the percentage of residual mass at the final temperature).
Thermal Analysis Workflow
The following diagram illustrates the typical workflow for conducting DSC and TGA on a thermoset resin sample.
Caption: General workflow for thermal analysis of thermoset resins using DSC and TGA.
Performance Comparison: Bismaleimides vs. Alternatives
The thermal properties of cured thermosets are dictated by their chemical structure and crosslink density.[11][12] Bismaleimides, known for their aromatic and imide functionalities, generally exhibit high thermal stability.
Bismaleimide (BMI) Resins
BMI resins, such as those based on 4,4'-Bismaleimidodiphenylmethane (BMDPM), are a cornerstone of high-temperature composites.[7] They cure through an addition polymerization mechanism, which avoids the release of volatile byproducts, leading to low void content in finished parts.[6] However, their highly crosslinked nature can result in brittleness.[13][14] Modifications, such as chain extension with diamines, are often employed to improve toughness.[6][15]
Alternative High-Temperature Resins
-
Cyanate Esters: These resins polymerize through cyclotrimerization to form highly stable triazine rings, resulting in polymers with high Tg, excellent thermal stability, and low moisture absorption.[10][16] They are often used in aerospace and electronics for their superior dielectric properties.[16]
-
Benzoxazines: Formed from the reaction of a phenol, a primary amine, and formaldehyde, benzoxazine monomers polymerize via a ring-opening mechanism without releasing volatiles.[12][17] The resulting polybenzoxazines offer high thermal stability, good mechanical properties, and low water absorption.[18][19] Their curing temperatures can be lower than those of some BMIs.[17][19]
Quantitative Data Summary
The tables below summarize typical thermal properties for these classes of resins, compiled from various sources. Note that specific values can vary significantly based on the exact monomer chemistry, curing agent, and cure cycle.
Table 1: DSC Data for Cured Thermoset Resins
| Resin Type | Specific System | Glass Transition Temp. (Tg) (°C) | Curing Peak Temp. (°C) | Source(s) |
| Bismaleimide | BMDPM/Diamine Cured | 267 - 284 | 194 - 231 | [7][20] |
| Bismaleimide | Phthalide-containing BMI | > 400 | - | [21] |
| Bismaleimide | General Systems | 230 - 380 | - | [14] |
| Cyanate Ester | Novolac-based | > 350 | - | [10] |
| Cyanate Ester | RTM Grade | 289 | - | [22] |
| Benzoxazine | Bisphenol-A based (BAB) | 180 - 200 | 200 | [18] |
| Benzoxazine | Bio-based (DPA-fa) | - | 185 | [17] |
Table 2: TGA Data for Cured Thermoset Resins
| Resin Type | Specific System | Decomposition Temp. (T5%) (°C) | Char Yield at 800°C (%) | Source(s) |
| Bismaleimide | Modified BMDPM | > 520 | - | [20] |
| Bismaleimide | Blended with Allylnadic-imide | 380 - 450 | 50 - 65 | [6] |
| Cyanate Ester | General Polycyanurates | ~450 (major loss) | - | [10] |
| Cyanate Ester | Epoxy-modified (Low CE) | > 400 (T10%) | - | [9] |
| Benzoxazine | o-imide functional | 505 | 73 | [23] |
| Benzoxazine | Phthalonitrile-functional | > 400 | - | [23] |
Logical Comparison of Thermal Properties
The following diagram illustrates the general performance comparison between these resin systems based on their key thermal characteristics.
Caption: Relationship between resin types and their key thermal performance metrics.
Discussion
The data indicates that cured bismaleimide resins consistently provide very high glass transition temperatures, often exceeding 270°C and in some cases reaching over 400°C.[7][20][21] This translates to an excellent retention of mechanical properties at elevated temperatures. Their thermal stability is also robust, with decomposition temperatures typically above 400°C.[24] The primary drawback remains their inherent brittleness, which necessitates modification for many structural applications.[14][20]
Cyanate esters are strong competitors, offering exceptionally high Tg and thermal stability that is comparable to or exceeds that of many BMIs.[10] The formation of a stable polycyanurate network contributes to their excellent performance.[10] Their lower moisture absorption is a distinct advantage in humid environments.
Benzoxazines present a versatile alternative. While their Tg values can sometimes be lower than those of high-end BMIs and cyanate esters, they still offer excellent thermal stability with decomposition temperatures well over 400°C.[23] A key advantage is their significant formulation flexibility and often lower curing temperatures, which can simplify processing.[17][18] Furthermore, certain benzoxazine structures can produce exceptionally high char yields, indicating superior fire resistance.[23]
Conclusion
Cured this compound and related BMI resins are premier materials for high-temperature applications, distinguished by their exceptionally high glass transition temperatures and robust thermal stability. DSC and TGA are indispensable tools for quantifying these properties and ensuring material performance. When compared to alternatives, BMIs offer top-tier service temperatures. However, cyanate esters provide a comparable thermal profile with the added benefit of low moisture uptake, while benzoxazines offer greater processing flexibility and the potential for superior fire resistance. The selection of the optimal resin system therefore depends on a careful balance of performance requirements, including maximum service temperature, processing constraints, and environmental exposure.
References
- 1. engineering.unt.edu [engineering.unt.edu]
- 2. tainstruments.com [tainstruments.com]
- 3. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. tainstruments.com [tainstruments.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Synthesis, Cure and Thermal Properties of Bismaleimide Resin and Allylnadic-Imide – Oriental Journal of Chemistry [orientjchem.org]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. scribd.com [scribd.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thermosetting polymer - Wikipedia [en.wikipedia.org]
- 13. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 15. Analysis of the curing behavior of bismaleimide resins | Semantic Scholar [semanticscholar.org]
- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cdn.techscience.cn [cdn.techscience.cn]
- 23. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Evaluating the Dielectric Performance of Modified Bismaleimide (BMI) Resins: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers with specific dielectric properties is critical for applications ranging from advanced electronics to medical devices. Bismaleimide (BMI) resins, known for their exceptional thermal and mechanical stability, are often modified to tailor their dielectric characteristics for such demanding applications. This guide provides a comparative evaluation of the dielectric properties of various modified BMI resins against other high-performance polymers, supported by experimental data and detailed methodologies.
Comparative Analysis of Dielectric Properties
The modification of BMI resins can significantly alter their dielectric properties. By introducing different functional groups or blending with other polymers, the dielectric constant (Dk) and dissipation factor (Df) can be optimized for specific frequency ranges. The following table summarizes the dielectric properties of several modified BMI systems and compares them with common alternative materials.
| Material System | Dielectric Constant (Dk) | Dissipation Factor (Df) | Frequency | Reference(s) |
| Modified BMI Resins | ||||
| BMI-Diamine (BMI-FDA) | 3.0 | - | 10 MHz | [1] |
| BMI-Diamine (BMI-ODA) | - | 0.0027 | 100 Hz - 1 kHz | [1] |
| BMI-Styrene | Reported as "best" | - | - | [2] |
| Polyaspartimide (Diamine-extended BMI) | 3.00 - 3.45 | - | 1 kHz | [3] |
| Polyaspartimide (Diamine-extended BMI) | 2.96 - 3.43 | - | 100 kHz | [3] |
| BMI/Epoxy Blend | ~2.3 (with 0.5 EEW BMI) | - | - | [4] |
| Alternative High-Performance Polymers | ||||
| Epoxy Resin (General Purpose) | 3.5 - 4.5 | 0.01 - 0.02 | 1 MHz | |
| Polyimide (Kapton®) | 3.4 | 0.002 | 1 kHz | |
| Cyanate Ester Resin | 2.6 - 3.2 | 0.002 - 0.008 | 1-10 GHz | |
| Polytetrafluoroethylene (PTFE) | 2.1 | 0.0002 | 1 MHz |
Experimental Protocols
The determination of dielectric properties of modified BMI resins is crucial for their application in advanced technologies. The following is a detailed methodology for key experiments, primarily based on the ASTM D150 standard test method.[5][6]
Sample Preparation
-
Resin Curing: The modified BMI resin is cured according to the manufacturer's or researcher's specified cure schedule. This typically involves a multi-step heating process to ensure complete cross-linking.
-
Specimen Fabrication: The cured resin is then machined into flat, parallel-sided discs. The typical specimen size is at least 50 mm in diameter to accommodate the electrodes.[7] The thickness of the specimen should be uniform and is typically around 3 mm.[6]
Dielectric Property Measurement (ASTM D150)
-
Instrumentation: A precision LCR meter or an impedance analyzer is used to measure capacitance and dissipation factor. The test setup includes a set of parallel plate electrodes, often within a shielded test fixture to minimize external interference.
-
Procedure:
-
The thickness of the specimen is measured at several points to ensure uniformity.
-
The specimen is placed between the two electrodes, ensuring good contact and no air gaps.[6]
-
The capacitance (C) and dissipation factor (D) of the specimen are measured over a range of frequencies (e.g., 10 Hz to 2 MHz).[7]
-
The capacitance of the empty electrode setup (air gap), C₀, is also measured.
-
-
Calculation of Dielectric Constant (Dk): The dielectric constant is calculated as the ratio of the capacitance of the material to the capacitance of the air gap: Dk = C / C₀
-
Data Recording: The dielectric constant and dissipation factor are recorded for each frequency.
Visualizing Methodologies and Comparisons
To better illustrate the experimental workflow and the comparative performance of these materials, the following diagrams are provided.
References
Comparative study of different diamines in polyaspartimide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyaspartimides, a class of biodegradable and biocompatible polymers, is significantly influenced by the choice of diamine monomer. This guide provides a comparative analysis of various diamines used in the Michael addition synthesis of polyaspartimides, focusing on the impact of diamine structure on the resulting polymer's properties. The information presented is collated from multiple studies to offer a broad perspective for researchers in polymer chemistry and drug development.
The Role of Diamines in Polyaspartimide Synthesis
Polyaspartimides are typically synthesized through the Michael addition of a diamine to a bismaleimide. This reaction is a nucleophilic conjugate addition that proceeds without the formation of volatile byproducts, making it an attractive method for polymer synthesis. The structure of the diamine—whether it is aliphatic or aromatic, its chain length, and the presence of different functional groups—plays a pivotal role in determining the reaction kinetics and the final properties of the polyaspartimide, including its thermal stability, solubility, and mechanical strength.
The principal reaction at intermediate processing temperatures (around 125-145°C) is the Michael addition, which leads to linear chain extension. At higher temperatures (above 150-220°C), crosslinking reactions can occur alongside the chain extension.[1] Therefore, controlling the reaction temperature and the molar ratio of bismaleimide to diamine is crucial in tailoring the properties of the final polymer.
Comparative Data of Polyaspartimides from Various Diamines
The selection of the diamine monomer directly impacts the thermal and physical properties of the resulting polyaspartimide. The following tables summarize quantitative data from a study by R. Hariharan et al., which investigated the synthesis of polyaspartimides from bis(4-maleimido-3,5-dimethylphenyl)anisylmethane (BMDA) and various aromatic diamines.
Table 1: Thermal Properties of Polyaspartimides Synthesized with Different Diamines
| Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10%) (°C) |
| p-phenylene diamine | 278 | 476 |
| m-phenylene diamine | 250 | 450 |
| 4,4'-diaminodiphenylmethane | 225 | 430 |
| 4,4'-diaminodiphenyl ether | 210 | 415 |
| 4,4'-diaminodiphenyl sulphone | 265 | 460 |
| 1,4-bis(4-aminophenoxy)benzene | 125 | 398 |
Data sourced from a study by R. Hariharan et al. on polyaspartimides derived from a specific bismaleimide (BMDA).[2]
Table 2: Solubility of Polyaspartimides in Various Solvents
| Diamine | NMP | DMF | DMSO |
| p-phenylene diamine | + | + | + |
| m-phenylene diamine | + | + | + |
| 4,4'-diaminodiphenylmethane | + | + | + |
| 4,4'-diaminodiphenyl ether | + | + | + |
| 4,4'-diaminodiphenyl sulphone | + | + | + |
| 1,4-bis(4-aminophenoxy)benzene | + | + | + |
Key: + (soluble). Data indicates good solubility of these polyaspartimides in common organic solvents.[2]
Generally, aromatic diamines tend to produce polyaspartimides with higher thermal stability compared to their aliphatic counterparts due to the rigidity of the aromatic backbone.[3][4] The introduction of flexible ether linkages, as seen with 1,4-bis(4-aminophenoxy)benzene, can lead to a decrease in the glass transition temperature.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of polyaspartimide via Michael addition, based on methodologies reported in the literature. Researchers should optimize reaction conditions based on the specific bismaleimide and diamine used.
Materials:
-
Bismaleimide (e.g., N,N'-bismaleimido-4,4'-diphenylmethane)
-
Diamine (e.g., p-phenylene diamine, 1,6-hexanediamine)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve a specific molar quantity of the bismaleimide in the chosen solvent (NMP or DMF) under a nitrogen atmosphere.
-
Stir the solution at room temperature until the bismaleimide is completely dissolved.
-
Add an equimolar amount of the diamine to the solution.
-
Heat the reaction mixture to a temperature between 90-125°C and maintain for a period of 24 hours under a continuous nitrogen purge.
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a vigorously stirred excess of methanol.
-
Filter the precipitated polyaspartimide and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the maleimide double bond and the formation of the succinimide ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Visualizing the Synthesis and Workflow
To better understand the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
References
Validating the Crosslinking Efficiency of 1,4-Phenylenebismaleimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the crosslinking efficiency of 1,4-Phenylenebismaleimide (PBM), a homobifunctional crosslinking agent. PBM contains two maleimide groups that react with sulfhydryl groups (-SH) on cysteine residues, forming stable thioether bonds. This guide will objectively compare PBM's performance with other common crosslinkers and provide supporting experimental data and detailed protocols.
Introduction to this compound (PBM)
This compound is a short, rigid crosslinker ideal for probing protein-protein interactions where the interacting sulfhydryl groups are in close proximity. Its phenyl ring provides rigidity, making it a useful tool for distance-constraint studies in structural biology. The maleimide groups specifically target cysteine residues, offering a degree of selectivity in the crosslinking reaction.
Caption: Chemical structure of this compound and its reaction with sulfhydryl groups.
Comparative Analysis of Crosslinking Efficiency
The efficiency of a crosslinker is its ability to form covalent bonds between target molecules. This can be assessed both qualitatively and quantitatively. Here, we compare PBM with two other common crosslinkers: Disuccinimidyl sulfoxide (DSSO), an amine-reactive, MS-cleavable crosslinker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a hetero-bifunctional (amine and sulfhydryl-reactive) crosslinker.
Data Presentation: Quantitative Comparison
The following table summarizes hypothetical, yet representative, data from a crosslinking experiment using Bovine Serum Albumin (BSA) as a model protein. The efficiency is determined by the percentage of crosslinked BSA, quantified by densitometry of an SDS-PAGE gel.
| Crosslinker | Target Residues | Spacer Arm (Å) | Crosslinking Efficiency (%) at 100x Molar Excess |
| This compound (PBM) | Cysteine | 6.9 | 65 ± 5 |
| Disuccinimidyl sulfoxide (DSSO) | Lysine | 10.1 | 80 ± 7 |
| SMCC | Lysine, Cysteine | 8.3 | 75 ± 6 |
This data is illustrative and will vary depending on the protein and reaction conditions.
Experimental Protocols
I. Validation of Protein Crosslinking by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the results of a crosslinking reaction. Crosslinked proteins will have a higher molecular weight and thus migrate slower through the gel, resulting in a band shift.
Caption: Workflow for analyzing protein crosslinking efficiency using SDS-PAGE.
Detailed Methodology:
-
Protein Preparation: Prepare the protein of interest (e.g., BSA) at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).
-
Crosslinker Preparation: Prepare a stock solution of PBM (and other crosslinkers for comparison) in an appropriate solvent (e.g., DMSO).
-
Crosslinking Reaction: Add the crosslinker to the protein solution at various molar excess ratios (e.g., 20x, 100x, 500x). Incubate the reaction at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli sample buffer to the quenched reaction mixture. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining and Imaging: Stain the gel with Coomassie Brilliant Blue or a similar protein stain. Destain and capture an image of the gel using a gel documentation system.
-
Densitometry: Quantify the intensity of the protein bands corresponding to the monomeric and crosslinked species using software such as ImageJ. The crosslinking efficiency can be calculated as:
Efficiency (%) = (Intensity of Crosslinked Bands / Total Intensity of all Bands) x 100
II. Identification of Crosslinked Residues by Mass Spectrometry
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying the specific amino acid residues involved in the crosslink, providing valuable structural information.[1][2]
Caption: General workflow for identifying crosslinked peptides by mass spectrometry.
Detailed Methodology:
-
Crosslinking and Digestion: Perform the crosslinking reaction as described for the SDS-PAGE analysis. The crosslinked protein mixture is then denatured, reduced, alkylated, and digested with a protease, typically trypsin.[1]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).[2]
-
Data Analysis: The complex MS/MS spectra are analyzed using specialized software (e.g., pLink, XlinkX) to identify the crosslinked peptides. This software can handle the fragmentation patterns of two peptide chains linked by a crosslinker.
III. Validation of Polymer Crosslinking by Swelling Studies
For polymeric materials, swelling studies provide an indirect measure of crosslinking efficiency. A higher degree of crosslinking results in a more tightly linked network that restricts the absorption of solvent, leading to a lower degree of swelling.[3]
Detailed Methodology:
-
Sample Preparation: Prepare crosslinked polymer samples using PBM and other crosslinking agents. Ensure the samples are of a known initial dry weight (W_d).
-
Swelling: Immerse the polymer samples in a suitable solvent and allow them to swell to equilibrium. This can take several hours to days.
-
Measurement of Swollen Weight: Once equilibrium is reached, remove the samples from the solvent, gently blot the surface to remove excess solvent, and immediately weigh the swollen samples (W_s).
-
Calculation of Swelling Ratio: The swelling ratio (Q) can be calculated using the following formula:
Q = (W_s - W_d) / W_d
A lower swelling ratio indicates a higher crosslinking density and thus higher crosslinking efficiency.
| Crosslinker | Polymer Matrix | Solvent | Swelling Ratio (Q) |
| This compound (PBM) | Polyacrylamide | Water | 2.5 ± 0.2 |
| N,N'-Methylenebisacrylamide (MBA) | Polyacrylamide | Water | 3.1 ± 0.3 |
| Glutaraldehyde | Gelatin | Water | 4.5 ± 0.4 |
This data is illustrative and will vary depending on the polymer, crosslinker concentration, and solvent.
Conclusion
Validating the crosslinking efficiency of this compound requires a multi-faceted approach. For protein applications, SDS-PAGE provides a straightforward qualitative and semi-quantitative assessment, while mass spectrometry offers detailed insights into the specific crosslinked residues. For polymer applications, swelling studies are a reliable method to compare relative crosslinking densities. The choice of validation method will depend on the specific research question and the nature of the system under investigation. This guide provides the foundational protocols and comparative data to aid researchers in effectively evaluating PBM for their drug development and research needs.
References
Bismaleimide Resins versus Cyanate Esters: A Comprehensive Performance and Cost Analysis
In the realm of high-performance thermosetting polymers, bismaleimide (BMI) and cyanate ester (CE) resins stand out for their exceptional thermal and electrical properties, making them critical materials in the aerospace, electronics, and automotive industries. This guide provides an objective comparison of their performance characteristics, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in material selection.
Performance Characteristics: A Quantitative Comparison
Bismaleimide and cyanate ester resins offer a range of properties that make them suitable for demanding applications. While both provide high thermal stability and excellent dielectric performance, they exhibit distinct advantages and disadvantages across various metrics.
| Property | Bismaleimide (BMI) Resins | Cyanate Ester (CE) Resins |
| Glass Transition Temp (Tg) | 220°C to 380°C[1][2] | Up to 400°C[3][4] |
| Dielectric Constant (Dk) | Low to Moderate (2.9 - 3.5)[2][5] | Very Low (< 2.9)[3][5] |
| Moisture Absorption | Moderate (can be high) | Very Low[3][6] |
| Flexural Strength | High (e.g., 189.9 MPa for modified BMI)[7] | High |
| Tensile Strength | Good | Excellent |
| Elastic Modulus | High[2] | High |
| Toughness | Moderate to High (can be brittle)[2][7] | Generally higher than unmodified BMIs[3] |
| Decomposition Temp | > 400°C[2] | High (e.g., >400°C)[5] |
Key Performance Insights:
-
Thermal Stability: Both resin systems exhibit outstanding thermal stability with high glass transition temperatures, making them suitable for high-temperature applications. Cyanate esters can achieve slightly higher Tg values.[1][2][3][4]
-
Electrical Performance: Cyanate esters generally possess a lower dielectric constant and dielectric loss, making them a superior choice for high-frequency electronic applications where signal integrity is paramount.[2][3][5]
-
Moisture Resistance: Cyanate esters exhibit lower moisture absorption compared to bismaleimides, which is a critical advantage in harsh environments as moisture can degrade mechanical and electrical properties.[3][6]
-
Mechanical Properties: Both resin types offer excellent mechanical strength. However, unmodified BMI resins can be brittle.[2][7] Various modifications can be made to both BMI and CE resins to improve toughness, often by blending them with other polymers.[3][7][8]
Cost Analysis
A significant factor in material selection is cost. In the hierarchy of high-performance thermosets, bismaleimide resins are generally positioned between epoxy resins and cyanate esters. While more expensive than epoxies, BMIs can be a more cost-effective alternative to cyanate esters, particularly when compared to lower-performance difunctional cyanate esters.[1][9] The higher cost of cyanate esters is attributed to the synthesis of the cyanate functional group. Polyimide resins, another class of high-temperature polymers, are typically priced higher than both BMIs and cyanate esters.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of BMI and CE resins.
1. Determination of Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter that defines the upper service temperature of a polymer. It can be measured by several techniques, with Differential Scanning Calorimetry (DSC), Thermal Mechanical Analysis (TMA), and Dynamic Mechanical Analysis (DMA) being the most common.[11][12]
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The Tg is observed as a step change in the heat capacity.[13]
-
Procedure:
-
A small, weighed sample (typically 10-30 mg) of the cured resin is placed in an aluminum pan.[12]
-
The sample is subjected to a controlled temperature program, often involving a heating, cooling, and subsequent heating cycle to erase the thermal history. A typical heating rate is 10°C/min.
-
The Tg is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.[11][14]
-
-
-
Dynamic Mechanical Analysis (DMA):
-
Principle: DMA measures the mechanical properties (storage modulus and loss modulus) of a material as a function of temperature, frequency, or time. The Tg can be identified from the peak of the loss modulus or tan delta curve, or the onset of the drop in the storage modulus.[15]
-
Procedure:
-
A rectangular specimen of the cured resin is subjected to a sinusoidal stress.
-
The temperature is ramped at a controlled rate while the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured.
-
The Tg can be reported as the temperature at the peak of the tan delta curve, the peak of the loss modulus, or the onset of the storage modulus drop. It is crucial to specify the convention used.[12]
-
-
2. Measurement of Dielectric Constant
The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.
-
Resonant Cavity Method:
-
Principle: This method involves placing a sample of the material within a resonant cavity and measuring the change in the resonant frequency and quality factor.[16]
-
Procedure:
-
The resonant frequency and quality factor of the empty cavity are measured.
-
The sample, in the form of a thin film or cylinder, is introduced into the cavity.
-
The new resonant frequency and quality factor are measured.
-
The dielectric constant and loss tangent are calculated from the changes in these parameters.
-
-
-
Parallel Plate Method (for lower frequencies):
-
Principle: The material is placed between two parallel plate electrodes to form a capacitor. The capacitance is measured, and the dielectric constant is calculated.
-
Procedure:
-
A thin, flat sample of the material is prepared.
-
The sample is placed between two conductive electrodes.
-
The capacitance of the sample is measured using an LCR meter at various frequencies.
-
The dielectric constant is calculated using the formula: ε' = (C * d) / (ε₀ * A), where C is the capacitance, d is the sample thickness, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
3. Moisture Absorption Testing (ASTM D5229)
This test determines the amount of moisture a material absorbs when exposed to a specific environment.[17][18]
-
Principle: The gravimetric method monitors the change in mass of a sample over time when exposed to a controlled humidity and temperature environment.[17]
-
Procedure:
-
At least five specimens (a common size is 100 mm x 100 mm) are machined.[17][19]
-
The side edges are sealed to prevent moisture ingress through the sides.
-
The specimens are dried in an oven at a specified temperature (e.g., 50 ± 2°C) until a constant weight is achieved.[20]
-
The dried specimens are weighed to the nearest 0.1 mg after cooling in a desiccator.[17]
-
The specimens are then placed in a conditioning environment with a specific temperature and relative humidity.
-
Periodically, the specimens are removed, allowed to equilibrate to room temperature in a sealed container, and weighed.[17]
-
This process is repeated until the specimen weight shows no further increase, indicating moisture equilibrium.
-
The percentage moisture absorption is calculated as: M% = [(W_f - W_i) / W_i] * 100, where W_f is the final weight and W_i is the initial dry weight.
-
Visualizing Chemical Structures and Curing Mechanisms
The following diagrams illustrate the fundamental chemical structures and curing reactions of bismaleimide and cyanate ester resins.
References
- 1. scispace.com [scispace.com]
- 2. anrvrar.in [anrvrar.in]
- 3. Cyanate ester - Wikipedia [en.wikipedia.org]
- 4. dakenchem.com [dakenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. raptorresins.com [raptorresins.com]
- 11. Practical Tips for Curing Thermosets Part Six: The Glass Transition Temperature is Your Friend - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. Practical Tips for Curing Thermosets Part Nine: Comparing the Glass Transition Temperatures Measured Using Various Methods - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. arlonemd.com [arlonemd.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Moisture Absorption of Matrix Composites by ASTM D5229 [intertek.com]
- 18. trl.com [trl.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Phenylenebismaleimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,4-Phenylenebismaleimide, ensuring compliance and laboratory safety.
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It can be fatal if inhaled.[1][2][3] Therefore, strict adherence to disposal protocols is necessary to mitigate risks and prevent environmental contamination.
Immediate Safety Precautions
Before handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, chemical-resistant clothing, and eye/face protection.[1][2] In cases of dust or aerosol formation, respiratory protection is also required.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][4]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines listed in 40 CFR 261.3.[1] this compound is generally considered a hazardous waste.
-
Containment:
-
Solid Waste: Collect unadulterated solid this compound waste in a clearly labeled, sealed, and compatible container. Avoid generating dust during transfer.
-
Contaminated Materials: Any materials, such as paper towels, gloves, or other labware that have come into contact with this compound should also be treated as hazardous waste. Place these items in a designated, sealed container.
-
Solutions: If this compound is in a solvent, it should be collected in a labeled, sealed, and appropriate waste solvent container. Do not mix with incompatible wastes.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1][2]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][2] Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using appropriate cleaning agents. Dispose of the cleaning materials as hazardous waste.
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[1][4] Avoid creating dust. For liquid spills, absorb the material with an inert absorbent and place it in a disposal container. Ensure the area is well-ventilated.
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound, such as permissible concentrations in waste streams, are not broadly defined and are subject to local, state, and federal regulations. Laboratory personnel must consult their institution's environmental health and safety (EHS) department and local regulations for specific quantitative disposal requirements.
| Parameter | Value | Source |
| EPA Hazardous Waste Classification | Dependent on specific waste stream and jurisdiction. Must be determined by the waste generator. | [1] |
| Permissible Concentration Limits | Not specified in general safety data sheets. Governed by local regulations. | - |
| pH Requirements for Disposal | Not specified. Consult local regulations and waste disposal contractor. | - |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals. No specific experimental protocols for the disposal of this compound were found in the provided search results beyond the general guidelines for hazardous waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
